Product packaging for Propanol-PEG6-CH2OH(Cat. No.:)

Propanol-PEG6-CH2OH

Cat. No.: B11936345
M. Wt: 354.44 g/mol
InChI Key: ASZQAUIGAJVKKC-UHFFFAOYSA-N
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Description

Propanol-PEG6-CH2OH is a useful research compound. Its molecular formula is C16H34O8 and its molecular weight is 354.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O8 B11936345 Propanol-PEG6-CH2OH

Properties

Molecular Formula

C16H34O8

Molecular Weight

354.44 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol

InChI

InChI=1S/C16H34O8/c17-3-1-5-19-7-9-21-11-13-23-15-16-24-14-12-22-10-8-20-6-2-4-18/h17-18H,1-16H2

InChI Key

ASZQAUIGAJVKKC-UHFFFAOYSA-N

Canonical SMILES

C(CO)COCCOCCOCCOCCOCCOCCCO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Propanol-PEG6-CH2OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanol-PEG6-CH2OH is a bifunctional polyethylene glycol (PEG) derivative that is gaining interest in various scientific and biomedical fields. Its unique structure, featuring a propanol group at one terminus and a hydroxyl group at the other, connected by a six-unit PEG chain, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of these properties, including molecular weight, density, solubility, and partition coefficient. Detailed experimental protocols for the characterization of such PEG derivatives are also presented, along with a logical workflow for their physicochemical analysis. This document aims to serve as a valuable resource for researchers and professionals working with or developing novel applications for this compound and related PEGylated compounds.

Introduction

Polyethylene glycol (PEG) and its derivatives are versatile polymers widely utilized in the pharmaceutical, cosmetic, and chemical industries.[1] Their biocompatibility, water solubility, and low toxicity make them ideal for applications such as drug delivery, surface modification, and as excipients in various formulations.[2] this compound, a hetero-bifunctional PEG, offers two distinct terminal functional groups, allowing for sequential and site-specific conjugation chemistries. Understanding its fundamental physicochemical properties is crucial for its effective application and for predicting its behavior in different environments.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure or estimated from data on analogous short-chain PEG-alcohols.

PropertyValue (Estimated)Unit
Molecular Formula C15H32O8-
Molecular Weight 340.41 g/mol
Appearance Colorless to straw-colored liquid-
Density ~1.1g/cm³
Boiling Point > 200 (decomposes)°C
Melting Point < 0°C
Solubility
   WaterSoluble-
   EthanolSoluble-
   DichloromethaneSoluble-
   TolueneSoluble-
   AcetonitrileSoluble-
pKa (hydroxyl groups) ~16-18-
logP (calculated) ~ -0.5 to 0.5-

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of this compound is essential for its application. The following section outlines standard experimental protocols for key properties.

Size Exclusion Chromatography (SEC) is a common method for determining the molecular weight and polydispersity index (PDI) of polymers.[3]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector and a set of SEC columns suitable for low molecular weight polymers.

  • Mobile Phase: Tetrahydrofuran (THF) or an aqueous buffer with a small amount of salt can be used.[4]

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Mild heating can aid dissolution.[4]

  • Calibration: The system is calibrated using a series of narrow-dispersity PEG standards with known molecular weights.

  • Analysis: The sample is injected into the SEC system, and the elution volume is compared to the calibration curve to determine the average molecular weight (Mw and Mn) and the PDI (Mw/Mn).

The density of liquid polymers like this compound can be determined using a pycnometer or the liquid immersion method.[5][6][7][8]

  • Pycnometer Method:

    • Weigh a clean, dry pycnometer (m1).

    • Fill the pycnometer with the sample and weigh it again (m2).

    • Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., water) and weigh it (m3).

    • The density of the sample (ρs) is calculated using the formula: ρs = ((m2 - m1) / (m3 - m1)) * ρr, where ρr is the density of the reference liquid.[9]

  • Archimedes' Principle: This method involves measuring the mass of a sample in air and then in a liquid of known density.[6][7]

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge or filter the mixture to remove the undissolved solute.

    • Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as HPLC-RI or a quantitative dye-partitioning assay.[10]

For low-melting solids or viscous liquids, Differential Scanning Calorimetry (DSC) is a precise method to determine the melting point.[11][12]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan.[12]

  • Procedure:

    • The sample is cooled to a low temperature (e.g., -120 °C) and then heated at a controlled rate (e.g., 10 °C/min).[12][13]

    • The heat flow to the sample is monitored as a function of temperature.

    • The melting point is identified as the peak temperature of the endothermic transition.

  • pKa: The pKa of the terminal hydroxyl groups is typically estimated to be similar to that of other alcohols, in the range of 16-18.[14] Direct measurement in non-aqueous media can be performed using potentiometric titration.

  • logP (Octanol-Water Partition Coefficient): The logP value provides a measure of the hydrophilicity/lipophilicity of a compound.[15][16]

    • Shake-Flask Method:

      • A solution of this compound is prepared in a mixture of n-octanol and water.

      • The mixture is shaken until equilibrium is reached.

      • The phases are separated, and the concentration of the compound in each phase is determined.

      • logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15][17]

    • Computational Methods: Several software packages can calculate logP based on the chemical structure by summing the contributions of individual fragments.[16][18]

Workflow and Visualization

A systematic workflow is essential for the comprehensive characterization of a novel chemical entity like this compound. The following diagram illustrates a logical sequence of experimental and analytical steps.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MW_PDI Molecular Weight & PDI (SEC) Purification->MW_PDI Density Density (Pycnometry) MW_PDI->Density Solubility Solubility Studies Density->Solubility MeltingPoint Melting Point (DSC) Solubility->MeltingPoint pKa_logP pKa & logP Determination MeltingPoint->pKa_logP Data_Analysis Data Compilation & Analysis pKa_logP->Data_Analysis Report Technical Guide Generation Data_Analysis->Report

Caption: Workflow for the Synthesis and Physicochemical Characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, along with standardized protocols for their determination. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile PEG derivative in their applications. The logical workflow for characterization further ensures a systematic and comprehensive approach to understanding the behavior of this and other novel PEGylated compounds.

References

An In-depth Technical Guide on the Synthesis and Purification of Propanol-PEG6-CH2OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for Propanol-PEG6-CH2OH, a monodisperse polyethylene glycol (PEG) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details a proposed synthetic route, purification protocols, and includes relevant data presented in a structured format.

Introduction

This compound, systematically named 1-(2-(2-(2-(2-(2-propoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-2-ol, is a hetero-bifunctional PEG linker. One end is terminated with a propyloxy group, rendering it chemically stable, while the other end possesses a reactive hydroxyl group. This structure makes it a valuable building block in bioconjugation, drug delivery systems, and materials science, where precise control over linker length and functionality is crucial.

This guide outlines a robust and commonly employed method for the synthesis of such PEG derivatives: the Williamson ether synthesis. This approach offers good control over the reaction and yields a product with high purity after appropriate purification steps.

Proposed Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound can be effectively achieved via a two-step process based on the Williamson ether synthesis. This involves the reaction of a propyloxy-PEG6 intermediate with a protected ethylene glycol unit, followed by deprotection. A more direct and commonly used variation involves the reaction of propanol with a pre-activated hexaethylene glycol derivative.

The proposed primary route involves the reaction of sodium propanoxide with monotosylated hexaethylene glycol. The tosyl group is an excellent leaving group, facilitating the nucleophilic substitution by the propanoxide.

Reaction Scheme:

  • Formation of Sodium Propanoxide: CH3CH2CH2OH + NaH -> CH3CH2CH2ONa + H2

  • Williamson Ether Synthesis: CH3CH2CH2ONa + TsO-(CH2CH2O)6-H -> CH3CH2CH2O-(CH2CH2O)6-H + NaOTs

An alternative, and often higher-yielding, approach is the anionic ring-opening polymerization of ethylene oxide initiated by propanol, though controlling the exact PEG chain length (polydispersity) can be more challenging without specialized equipment. For the purpose of this guide, we will focus on the more controlled Williamson ether synthesis approach.

Experimental Protocols

Materials:

  • Hexaethylene glycol

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve hexaethylene glycol (1 equivalent) in a mixture of DCM and pyridine at 0°C under a nitrogen atmosphere.

  • Slowly add a solution of tosyl chloride (1 equivalent) in DCM to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Quench the reaction by adding 1M HCl.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude monotosylated product.

  • Purify the product using column chromatography on silica gel.

Materials:

  • Monotosyl-hexaethylene glycol

  • 1-Propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH4Cl), saturated solution

Procedure:

  • To a stirred solution of 1-propanol (1.2 equivalents) in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium propanoxide.

  • Add a solution of monotosyl-hexaethylene glycol (1 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and stir overnight.

  • Cool the reaction to room temperature and quench by the slow addition of saturated NH4Cl solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Purification Protocol

The crude this compound is purified by column chromatography on silica gel.

Procedure:

  • Load the crude product onto a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a clear oil.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound based on the described protocols. These values are representative and may vary based on experimental conditions.

ParameterValue
Synthesis Step Synthesis of this compound
Starting MaterialsMonotosyl-hexaethylene glycol, 1-Propanol, NaH
SolventAnhydrous THF
Reaction TemperatureReflux (approx. 66°C)
Reaction Time12-18 hours
Purification
MethodSilica Gel Column Chromatography
EluentHexane/Ethyl Acetate Gradient
Product Characteristics
AppearanceClear, viscous oil
Overall Yield60-75%
Purity (by HPLC)>95%
Analytical Data
¹H NMR (CDCl₃)Consistent with expected structure
Mass Spectrometry (ESI-MS)m/z calculated for C₁₅H₃₂O₇Na⁺ [M+Na]⁺

Visualizations

Synthesis_Workflow A Start: Prepare Sodium Propanoxide (1-Propanol + NaH in THF) B Add Monotosyl-Hexaethylene Glycol in THF A->B 1. Nucleophile Formation C Reaction at Reflux Overnight B->C 2. Williamson Ether Synthesis D Work-up: Quench, Extract, Dry C->D 3. Reaction Completion E Crude this compound D->E 4. Isolation

Synthesis Workflow Diagram

Purification_Workflow A Start: Crude Product B Dissolve in Minimum Solvent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/EtOAc Gradient C->D E Collect and Combine Fractions (TLC) D->E F Solvent Evaporation E->F G Pure this compound (>95%) F->G

Purification Workflow Diagram

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound. The described Williamson ether synthesis route is a reliable method for obtaining this compound with high purity. The provided experimental protocols and workflows serve as a valuable resource for researchers and scientists, enabling the successful production of this important PEG derivative for a variety of applications in research and development. It is recommended that all experiments be conducted with appropriate safety precautions in a well-ventilated chemical laboratory.

Propanol-PEG6-CH2OH: A Comprehensive Technical Guide on Molecular Weight and Polydispersity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular weight and polydispersity of Propanol-PEG6-CH2OH, a discrete polyethylene glycol (PEG) derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines the fundamental properties of this molecule, detailed experimental protocols for its characterization, and its critical role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Molecular Weight and Polydispersity

This compound is a specific, monodisperse chemical compound. Unlike traditional polydisperse PEG polymers, which consist of a mixture of molecules with varying chain lengths and an average molecular weight, this compound has a precisely defined structure.[1][2] This distinction is crucial in applications requiring high purity and batch-to-batch consistency, such as pharmaceutical development.

Molecular Weight

The molecular weight of this compound is a fixed value derived from its chemical formula. Based on the nomenclature, the structure consists of a central chain of six repeating ethylene glycol units, flanked on each end by a propanol group. The chemical formula is therefore HO-(CH₂)₃-(OCH₂CH₂)₆-O-(CH₂)₃-OH.

The calculated molecular weight is 442.58 g/mol .

Polydispersity

Polydispersity is a measure of the distribution of molecular mass in a given polymer sample. It is quantified by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For a perfectly uniform, or monodisperse, compound, the PDI is 1.[1]

As a discrete and pure chemical entity, this compound is monodisperse.[1][3][4]

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Chemical Formula C₂₀H₄₂O₉
Molecular Weight 442.58 g/mol
Polydispersity Index (PDI) 1.0

Experimental Protocol: Determination of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight and molecular weight distribution of polymers.[5][6]

Principle:

GPC separates molecules based on their size, or hydrodynamic volume, in solution.[6] The sample is dissolved in a suitable solvent and injected into a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time.[7][8] By calibrating the column with standards of known molecular weights, the molecular weight of the sample can be determined.[5]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of the this compound sample.

    • Dissolve the sample in a suitable mobile phase (e.g., tetrahydrofuran [THF] or dimethylformamide [DMF]) to a concentration of about 2-5 mg/mL.[7]

    • Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • GPC System: A standard high-performance liquid chromatography (HPLC) system equipped with a GPC column, a pump, an injector, and a detector.

    • Column: A GPC column with a pore size appropriate for the molecular weight range of the analyte.

    • Mobile Phase: A solvent in which the polymer is fully soluble and that is compatible with the column packing material.

    • Flow Rate: A constant flow rate, typically between 0.5 and 1.0 mL/min.

    • Detector: A refractive index (RI) detector is commonly used for polymers. Other detectors such as multi-angle light scattering (MALS) can also be employed for absolute molecular weight determination.[6]

  • Calibration:

    • Prepare a series of solutions of monodisperse polymer standards (e.g., polystyrene) with known molecular weights.

    • Inject each standard solution into the GPC system and record the retention time.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Data Analysis:

    • Inject the prepared this compound sample into the GPC system.

    • Record the chromatogram. For a monodisperse sample like this compound, a single, sharp peak is expected.

    • Determine the retention time of the peak and use the calibration curve to calculate the molecular weight.

    • The polydispersity index (PDI) is calculated from the molecular weight distribution. For a monodisperse sample, the PDI will be approximately 1.0.

Visualization of Application: this compound in PROTACs

This compound and similar discrete PEG molecules are frequently used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a crucial role in connecting the target protein-binding ligand and the E3 ligase-binding ligand, and its length and flexibility can significantly impact the efficacy of the PROTAC.[11][12]

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery E3_Ligand E3 Ligase Ligand Linker This compound Linker E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds POI_Ligand Target Protein (POI) Ligand Linker->POI_Ligand POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligase->POI Ubiquitination Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->E3_Ligase Recruits

References

Propanol-PEG6-CH2OH: A Deep Dive into its Solubility in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of Propanol-PEG6-CH2OH, a molecule of significant interest in drug delivery and formulation science. By leveraging the principles of chemical similarity and drawing upon data from its constituent components—n-propanol and hexaethylene glycol (PEG6)—this document offers a predictive and experimentally grounded understanding of its behavior in a wide range of solvent systems.

The unique structure of this compound, featuring a moderately nonpolar n-propyl group and a polar polyethylene glycol chain, imparts a desirable balance of hydrophilic and lipophilic properties. This amphiphilicity is key to its function in enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). Understanding its solubility profile is therefore critical for formulators aiming to optimize drug delivery systems.

This guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow for assessing the solubility of novel compounds, all designed to equip researchers with the knowledge needed for successful formulation development.

Predicted Solubility Profile of this compound

The solubility of this compound is dictated by the interplay between its n-propyl ether and its hexaethylene glycol chain. Based on the well-documented behavior of its structural analogues, a detailed solubility profile can be predicted.

In Aqueous Systems:

The presence of the PEG6 chain, with its multiple ether oxygens and terminal hydroxyl group, allows for extensive hydrogen bonding with water molecules. Consequently, this compound is expected to be fully miscible in water at all proportions, similar to both n-propanol and hexaethylene glycol.

In Organic Solvents:

The solubility in organic solvents is influenced by the polarity, proticity, and hydrogen bonding capacity of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to their ability to form hydrogen bonds and their overall polarity, this compound is predicted to be miscible in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF): These solvents can accept hydrogen bonds and have significant dipole moments, leading to favorable interactions with the PEG chain. Therefore, this compound is expected to be miscible or at least highly soluble .

  • Nonpolar Solvents (e.g., Hexane, Toluene): The n-propyl group provides some lipophilic character, but the dominant feature is the polar PEG chain. While short-chain PEGs show some solubility in aromatic hydrocarbons like toluene, they are generally immiscible or have very low solubility in aliphatic hydrocarbons like hexane.

The following tables summarize the miscibility and solubility data for the constituent and analogous molecules, forming the basis for the predicted solubility of this compound.

Table 1: Miscibility of this compound and Related Compounds in Common Solvents at Standard Conditions

SolventChemical Classn-PropanolHexaethylene Glycol (PEG6)Predicted this compound
WaterAqueousMiscibleMiscibleMiscible
EthanolPolar ProticMiscibleMiscibleMiscible
MethanolPolar ProticMiscibleMiscibleMiscible
AcetonePolar AproticMiscibleMiscibleMiscible
AcetonitrilePolar AproticMiscibleMiscibleMiscible
DichloromethaneHalogenatedMiscibleMiscibleMiscible
TolueneAromaticMiscibleSolubleSoluble / Miscible
HexaneAliphaticSparingly SolubleImmiscibleImmiscible / Poorly Soluble

Table 2: Quantitative Solubility of Polyethylene Glycols in Various Solvents

SolventPEG 200 (approx. PEG4-5)PEG 400 (approx. PEG9)PEG 600 (approx. PEG13)
Aqueous Solvents
WaterMiscible (S)Miscible (S)Miscible (S)
Organic Solvents
AcetonitrileSoluble (S)Soluble (S)Soluble (S)
DichloromethaneSoluble (S)Soluble (S)Soluble (S)
Ethyl AcetateSoluble (S)Soluble (S)Soluble (S)
HexaneInsoluble (I)Insoluble (I)Insoluble (I)
MethanolSoluble (S)Soluble (S)Soluble (S)
TolueneSoluble (S)Soluble (S)Soluble (S)
Data sourced from various chemical supplier databases and literature. (S) - Soluble/Miscible; (I) - Insoluble/Immiscible.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any formulation study. Below are standard protocols for assessing the miscibility and quantitative solubility of a compound like this compound.

Protocol for Determining Liquid-Liquid Miscibility

This method is a rapid, qualitative assessment of the miscibility of two liquids at a given temperature.

Objective: To determine if this compound is miscible in a selected solvent at various proportions.

Materials:

  • This compound

  • Solvent of interest

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

  • Clear glass vials or test tubes (10 mL)

  • Temperature-controlled environment (e.g., water bath)

Procedure:

  • Preparation: Label a series of vials for different volume ratios (e.g., 1:9, 1:1, 9:1 of this compound to solvent). Ensure all glassware is clean and dry.

  • Mixing: Using a calibrated pipette, add the specified volumes of this compound and the solvent to the corresponding vial.

  • Equilibration: Cap the vials securely and vortex for 1-2 minutes to ensure thorough mixing. Place the vials in a temperature-controlled environment (e.g., 25°C) and allow them to equilibrate for at least 30 minutes.

  • Observation: After equilibration, visually inspect each vial against a well-lit background.

    • Miscible: The mixture will appear as a single, clear, homogenous phase.

    • Immiscible: Two distinct liquid layers will be visible.

    • Partially Miscible: The mixture may appear cloudy or form an emulsion that does not separate easily.

  • Record: Record the observations for each ratio and temperature.

G cluster_0 Preparation cluster_1 Mixing & Equilibration cluster_2 Observation & Analysis A 1. Label Vials for Different Ratios B 2. Add Specified Volumes of Compound and Solvent A->B C 3. Cap Vials and Vortex for 2 min B->C D 4. Equilibrate at Controlled Temperature C->D E 5. Visually Inspect for Phases D->E F Homogenous? (Single Phase) E->F G Miscible F->G Yes H Immiscible / Partially Miscible F->H No I 6. Record Results G->I H->I

Workflow for Liquid-Liquid Miscibility Testing
Protocol for Quantitative Solubility by Isothermal Titration

This method determines the saturation point of a solute in a solvent at a constant temperature.

Objective: To quantify the solubility of a compound (solute) in a solvent, typically expressed in mg/mL or mol/L.

Materials:

  • Solute (e.g., a solid API)

  • Solvent (e.g., this compound/water mixture)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Supersaturation: Add an excess amount of the solute to a known volume of the solvent in a sealed vial. This ensures that saturation will be reached.

  • Equilibration: Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solute.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Analysis: Dilute the filtered sample with a suitable solvent and analyze the concentration of the solute using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility of the solute in that solvent at that temperature.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate with Agitation (24-48h at const. Temp) A->B C 3. Centrifuge to Separate Phases B->C D 4. Withdraw and Filter Supernatant C->D E 5. Analyze Solute Concentration (HPLC, UV-Vis) D->E F 6. Calculate Solubility (e.g., mg/mL) E->F

Workflow for Quantitative Solubility Determination

Conclusion

This compound is a highly versatile molecule with a solubility profile that makes it an excellent candidate for use in pharmaceutical formulations. Its predicted miscibility with water and a wide range of polar organic solvents, combined with its amphiphilic nature, allows it to function as an effective solubilizer and co-solvent. The experimental protocols provided in this guide offer a robust framework for researchers to verify its solubility characteristics and to quantitatively assess its performance in specific drug formulations. By understanding and applying these principles, drug development professionals can effectively harness the potential of this compound to create stable, effective, and bioavailable drug products.

Spectroscopic characterization of Propanol-PEG6-CH2OH (NMR, FTIR)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Characterization of Propanol-PEG6-CH2OH For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic techniques used to characterize this compound, a bifunctional polyethylene glycol (PEG) derivative. Due to the absence of publicly available spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent parts: a propanol terminus, a hexaethylene glycol core, and a primary alcohol terminus. The guide outlines the expected nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral features and provides detailed experimental protocols for data acquisition. This document is intended to serve as a practical resource for researchers in polymer chemistry, drug development, and materials science.

Introduction to this compound

This compound is a hetero-bifunctional PEG linker. Its structure consists of a propanol unit connected to a chain of six ethylene glycol repeating units, which is terminated by a primary hydroxyl group. This structure provides two different terminal functionalities, making it a valuable building block in bioconjugation, drug delivery systems, and surface modification. Accurate spectroscopic characterization is crucial for confirming its structure, purity, and for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the propanol end, the PEG backbone, and the terminal hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ can be particularly helpful as it often resolves the hydroxyl proton signals as sharp triplets, which might otherwise be broad or exchangeable in other solvents[1][2].

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentStructure FragmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
aCH₃ -CH₂-CH₂-O-~0.9Triplet3H
bCH₃-CH₂ -CH₂-O-~1.6Sextet2H
cCH₃-CH₂-CH₂ -O-~3.4Triplet2H
d-O-CH₂ -CH₂ -O-~3.6-3.7Multiplet24H
e-O-CH₂-CH₂ -OH~3.7Triplet2H
f-CH₂-OH Variable, ~2.5-4.5Broad Singlet/Triplet2H

Note: The large signal from the repeating ethylene glycol units (d) often appears as a complex multiplet. The exact chemical shift of the hydroxyl protons (f) can vary with concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentStructure FragmentPredicted Chemical Shift (δ, ppm)
1CH₃ -CH₂-CH₂-O-~10
2CH₃-CH₂ -CH₂-O-~22
3CH₃-CH₂-CH₂ -O-~72
4-O-CH₂ -CH₂ -O-~70
5-O-CH₂-CH₂ -OH~61
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and a spectral width that encompasses all expected proton signals.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is excellent for confirming the presence of hydroxyl groups, ether linkages, and alkyl chains.

Predicted FTIR Absorption Bands

The FTIR spectrum of this compound is expected to be dominated by the strong absorptions of the C-O and O-H bonds.

Table 3: Predicted FTIR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3600-3200O-H stretchingHydroxyl group (-OH)Strong, Broad
2970-2850C-H stretchingAlkyl groups (-CH₃, -CH₂)Strong
1470-1450C-H bendingAlkyl groups (-CH₂)Medium
1360-1340C-H bendingAlkyl groups (-CH₃)Medium
1150-1050C-O-C stretchingEther linkageVery Strong
~1060C-O stretchingPrimary alcoholStrong

Note: The broadness of the O-H stretching band is due to hydrogen bonding between molecules.

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for analyzing liquid or waxy solid samples like this compound is Attenuated Total Reflectance (ATR)-FTIR.

  • Sample Preparation : Place a small drop of the neat this compound sample directly onto the ATR crystal. No further preparation is typically needed.

  • Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Collection : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis :

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing : The software automatically performs the background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Visualization of Workflows and Logic

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Place Neat Sample on ATR Crystal Sample->FTIR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Analyze Data NMR_Acq->NMR_Proc Final_Report Structural Confirmation & Purity Assessment NMR_Proc->Final_Report FTIR_Acq Collect Background & Sample Spectra FTIR_Prep->FTIR_Acq FTIR_Proc Process & Analyze Data FTIR_Acq->FTIR_Proc FTIR_Proc->Final_Report

Caption: Experimental workflow for NMR and FTIR characterization.

Structure-Spectrum Correlation

This diagram illustrates the logical relationship between the chemical structure of this compound and its expected spectroscopic signals.

G cluster_structure Molecular Structure cluster_nmr NMR Signals cluster_ftir FTIR Bands Structure CH3-CH2-CH2-(O-CH2-CH2)6-OH Propanol_NMR Propanol Signals (~0.9, 1.6, 3.4 ppm) Structure->Propanol_NMR Propanol End PEG_NMR PEG Backbone (~3.6 ppm) Structure->PEG_NMR PEG Chain Terminal_NMR Terminal -CH2OH (~3.7 ppm) Structure->Terminal_NMR Alcohol Terminus OH_FTIR O-H Stretch (3600-3200 cm-1) Structure->OH_FTIR CH_FTIR C-H Stretch (2970-2850 cm-1) Structure->CH_FTIR COC_FTIR C-O-C Stretch (1150-1050 cm-1) Structure->COC_FTIR

References

Navigating the Acquisition of High-Purity Propanol-PEG6-CH2OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement of specific, high-purity chemical reagents is a critical step in advancing their work. This guide provides an in-depth technical overview for sourcing Propanol-PEG6-CH2OH, a bifunctional polyethylene glycol (PEG) linker of interest in areas such as Proteolysis Targeting Chimera (PROTAC) development.

Understanding this compound

This compound is understood to be a heterobifunctional PEG linker. Its structure consists of a central chain of six repeating ethylene glycol units, flanked by propanol-derived hydroxyl groups at each terminus. This structure provides a hydrophilic and flexible spacer, which is valuable in various bioconjugation applications, most notably in the synthesis of PROTACs. In a PROTAC molecule, the PEG linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, initiating the degradation of the target protein. The length and composition of the linker are critical for the efficacy of the PROTAC.

Commercial Sourcing via Custom Synthesis

Given the specialized nature of this compound, researchers will likely need to engage a company that provides custom chemical synthesis services. Several companies specialize in the production of high-purity and monodisperse PEG derivatives.

Table 1: Potential Commercial Suppliers for Custom PEG Synthesis

SupplierServices OfferedKey Features
Biopharma PEG Scientific Inc. Custom synthesis of PEG derivatives, PEGylation services.Specializes in GMP-grade monodispersed and polydispersed PEGs.
Creative PEGWorks Custom PEG synthesis, comprehensive PEGylation solutions.Offers a wide range of PEG derivatives and expertise in biochemical research.
JenKem Technology Custom synthesis of PEGs and PEG co-polymers, PEGylation services.ISO 9001 and ISO 13485 certified, with experience in GMP manufacturing.
BOC Sciences Custom synthesis of activated PEGs with various functional groups.Provides a broad spectrum of PEG derivatives and PEGylation services.

When approaching a custom synthesis provider, researchers should be prepared to provide detailed specifications for this compound, including desired purity, quantity, and any specific analytical characterization required.

Experimental Protocols: Synthesis and Quality Control

The following sections outline the general methodologies for the synthesis and quality control of high-purity this compound. These protocols are representative and may be adapted by the custom synthesis provider.

Synthesis of this compound

A common method for the synthesis of well-defined PEG derivatives is anionic ring-opening polymerization of ethylene oxide.

1. Initiation: The polymerization is initiated using a propanol-based initiator to introduce the first terminal hydroxyl group. The reaction is typically carried out in an anhydrous and inert atmosphere to prevent unwanted side reactions.

2. Polymerization: A controlled amount of ethylene oxide is added to the initiator. The stoichiometry of the initiator to the monomer determines the average length of the PEG chain. For this compound, a precise molar ratio is crucial to achieve the desired six ethylene glycol repeat units.

3. Termination: The polymerization is terminated by a reagent that introduces the second terminal hydroxyl group, resulting in the final this compound structure.

4. Purification: The crude product is purified to remove any unreacted starting materials, byproducts, and PEGs of incorrect chain lengths. Purification methods may include precipitation, extraction, and chromatography.

Quality Control and Characterization

To ensure the high purity and correct structure of the synthesized this compound, a series of analytical tests are performed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Used to confirm the chemical structure by identifying the protons of the propanol end groups and the repeating ethylene glycol units. The integration of the signals can be used to verify the chain length.

  • ¹³C NMR: Provides further confirmation of the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

  • Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to determine the molecular weight of the PEG derivative and to assess its polydispersity. For a high-purity product, a narrow molecular weight distribution is expected.

3. High-Performance Liquid Chromatography (HPLC):

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume, providing information on the molecular weight distribution and the presence of any high or low molecular weight impurities.

  • Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the final product and to separate it from non-PEGylated impurities.

Table 2: Representative Analytical Data for High-Purity this compound

ParameterMethodSpecification
Purity RP-HPLC≥ 95%
Molecular Weight MS (MALDI/ESI)Consistent with the theoretical mass
Polydispersity Index (PDI) SEC≤ 1.05
Identity ¹H NMR, ¹³C NMRConforms to the expected structure

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical synthesis workflow and a simplified representation of the PROTAC signaling pathway where this compound could be utilized.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Initiation Initiation Polymerization Polymerization Initiation->Polymerization Termination Termination Polymerization->Termination Purification Purification Termination->Purification NMR NMR Purification->NMR MS MS Purification->MS HPLC HPLC Purification->HPLC High_Purity_Product High_Purity_Product NMR->High_Purity_Product MS->High_Purity_Product HPLC->High_Purity_Product

Caption: A generalized workflow for the synthesis and quality control of this compound.

PROTAC_Pathway cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand PEG_Linker This compound Linker Target_Ligand->PEG_Linker Target_Protein Target_Protein Target_Ligand->Target_Protein E3_Ligase_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligase_Ligand E3_Ligase E3_Ligase E3_Ligase_Ligand->E3_Ligase Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation

Caption: Simplified signaling pathway of a PROTAC utilizing a PEG linker for targeted protein degradation.

The Role of Propanol-PEG-CH2OH as a Flexible Linker Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Propanol-PEGn-CH2OH molecules as flexible linkers, with a particular focus on their application in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). While the specific Propanol-PEG6-CH2OH is a specialized molecule, this guide will draw upon data from analogous and well-documented Propanol-PEGn-CH2OH linkers to provide a comprehensive overview of their synthesis, properties, and applications.

Core Concepts: The Function of Flexible PEG Linkers

Polyethylene glycol (PEG) linkers are fundamental tools in bioconjugation and drug delivery, prized for their biocompatibility, solubility, and low immunogenicity. Propanol-PEGn-CH2OH linkers are bifunctional molecules featuring a central chain of repeating ethylene glycol units flanked by propanol groups, each terminating in a primary hydroxyl (-OH) group. These terminal hydroxyls serve as versatile handles for chemical modification and conjugation to other molecules.

The primary role of these linkers is to connect two or more molecular entities, providing spatial separation and flexibility. This is particularly crucial in the design of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The PEG component of the linker imparts several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of often hydrophobic bioactive molecules, which can improve their pharmacokinetic profiles.

  • Improved Pharmacokinetics: PEGylation can increase a drug's hydrodynamic radius, reducing renal clearance and extending its circulation half-life.

  • Flexibility and Optimization: The length of the PEG chain can be precisely tuned to optimize the distance between the conjugated molecules, which is a key factor in the efficacy of PROTACs.

Data Presentation: Physicochemical Properties of Propanol-PEGn-CH2OH Linkers

The following table summarizes key quantitative data for commercially available Propanol-PEGn-CH2OH linker analogues. The linker length is an estimation based on the number of atoms in the backbone.

Linker NameNumber of PEG Units (n)Molecular Weight ( g/mol )CAS Number
Propanol-PEG3-CH2OH3222.28112935-57-6
Propanol-PEG4-CH2OH4266.33Not specified

Signaling Pathway and Logical Relationships

The primary signaling pathway exploited by PROTACs utilizing Propanol-PEGn-CH2OH linkers is the Ubiquitin-Proteasome System.

Ubiquitin_Proteasome_Pathway cluster_0 Ubiquitin Activation cluster_1 Ubiquitin Conjugation cluster_2 Ubiquitin Ligation cluster_3 Proteasomal Degradation E1 E1 (Ub-activating enzyme) AMP_PPi AMP + PPi E1->AMP_PPi E1_Ub E1-Ub E1->E1_Ub Ub Ubiquitin (Ub) Ub->E1 1. ATP ATP ATP->E1 E2 E2 (Ub-conjugating enzyme) E1_Ub->E2 2. E2_Ub E2-Ub E2->E2_Ub Ternary_Complex Target-PROTAC-E3 Ternary Complex E2_Ub->Ternary_Complex 3. E3 E3 Ligase E3->Ternary_Complex Target Target Protein PROTAC PROTAC Target->PROTAC Target->Ternary_Complex PROTAC->E3 PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target 4. Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome 5. Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Recycled_Ub->Ub

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation by PROTACs.

The logical relationship between the properties of the Propanol-PEGn-CH2OH linker and the overall efficacy of the resulting PROTAC can be visualized as follows:

Linker_Properties_Efficacy Linker_Properties Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility Linker_Properties->Flexibility Solubility Solubility (Hydrophilicity) Linker_Properties->Solubility Metabolic_Stability Metabolic Stability Linker_Properties->Metabolic_Stability Ternary_Complex_Formation Ternary Complex Formation & Stability Length->Ternary_Complex_Formation Flexibility->Ternary_Complex_Formation Solubility->Ternary_Complex_Formation Cell_Permeability Cell Permeability Solubility->Cell_Permeability Pharmacokinetics Pharmacokinetics (PK) Solubility->Pharmacokinetics Metabolic_Stability->Pharmacokinetics Intermediate_Effects Intermediate Effects Intermediate_Effects->Ternary_Complex_Formation Intermediate_Effects->Cell_Permeability Intermediate_Effects->Pharmacokinetics Degradation_Potency Degradation Potency (DC50) Ternary_Complex_Formation->Degradation_Potency Selectivity Selectivity Ternary_Complex_Formation->Selectivity Bioavailability Bioavailability Cell_Permeability->Bioavailability Pharmacokinetics->Bioavailability PROTAC_Efficacy Overall PROTAC Efficacy Degradation_Potency->PROTAC_Efficacy Selectivity->PROTAC_Efficacy Bioavailability->PROTAC_Efficacy

Caption: Logical flow from linker properties to PROTAC efficacy.

Experimental Protocols

Synthesis of a PROTAC using a Propanol-PEGn-CH2OH Linker

This protocol provides a general methodology for the synthesis of a PROTAC, where one hydroxyl group of the linker is reacted with a target protein ligand and the other with an E3 ligase ligand. This often involves the conversion of the terminal hydroxyl groups to more reactive functionalities.

Materials:

  • Propanol-PEGn-CH2OH linker

  • Target protein ligand with a suitable functional group (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable functional group (e.g., carboxylic acid)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Reagents for mesylation (e.g., methanesulfonyl chloride, triethylamine)

  • Reagents for subsequent nucleophilic substitution if required (e.g., sodium azide followed by reduction to an amine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • NMR spectrometer, mass spectrometer for characterization

Procedure:

  • Monofunctionalization of the Linker: a. Dissolve Propanol-PEGn-CH2OH (1 equivalent) in anhydrous DCM. b. Add a protecting group to one of the hydroxyls if a symmetric linker is not desired. c. Alternatively, for a sequential coupling, activate one hydroxyl group. For example, convert it to a mesylate by reacting with methanesulfonyl chloride and triethylamine at 0°C.

  • First Coupling Reaction: a. Dissolve the target protein ligand (1 equivalent) and a coupling agent like DCC or EDC (1.1 equivalents) in anhydrous DMF. b. Add DMAP (0.1 equivalents) as a catalyst. c. Add the mono-activated or mono-protected linker (1 equivalent) to the solution. d. Stir the reaction mixture at room temperature for 12-24 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used). g. Purify the product by silica gel column chromatography.

  • Deprotection/Activation of the Second Terminus: a. If a protecting group was used, deprotect the second hydroxyl group of the linker-ligand conjugate. b. Activate the newly freed hydroxyl group as in step 1c.

  • Second Coupling Reaction: a. Repeat the coupling procedure described in step 2, this time using the E3 ligase ligand. b. Dissolve the purified linker-target protein ligand conjugate (1 equivalent) and the E3 ligase ligand (1 equivalent) with the coupling agents in anhydrous DMF. c. Stir and monitor the reaction as before.

  • Final Purification and Characterization: a. Purify the final PROTAC molecule using silica gel column chromatography or preparative HPLC. b. Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol details the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cell-based assay.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: a. Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). c. Treat the cells with different concentrations of the PROTAC. Include a vehicle control (DMSO only) and a negative control (e.g., co-treatment with a proteasome inhibitor like MG132). d. Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

  • Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at high speed to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and loading dye. b. Denature the samples by heating. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. g. Wash the membrane with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading. d. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. e. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC.

PROTAC_Development_Workflow Start Start Design PROTAC Design (Target, E3 Ligase, Linker Selection) Start->Design Synthesis Chemical Synthesis of PROTAC Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Purification->In_Vitro_Binding Cell_Based_Assay Cell-Based Degradation Assay (Western Blot, DC50) In_Vitro_Binding->Cell_Based_Assay Mechanism_Validation Mechanism of Action Validation (e.g., Proteasome Inhibition) Cell_Based_Assay->Mechanism_Validation Optimization Lead Optimization (Modify Linker/Ligands) Mechanism_Validation->Optimization Optimization->Design Iterate In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Optimization->In_Vivo_Studies Proceed End End In_Vivo_Studies->End

Caption: A generalized workflow for PROTAC development and evaluation.

Conclusion

Propanol-PEGn-CH2OH linkers are integral components in the design of sophisticated bioconjugates, most notably PROTACs. Their inherent flexibility, hydrophilicity, and tunable length allow for the precise optimization of molecular properties, which is essential for achieving potent and selective protein degradation. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of these versatile linker molecules. As the field of targeted protein degradation continues to evolve, the rational design and application of linkers such as Propanol-PEGn-CH2OH will remain a cornerstone of innovation.

Methodological & Application

Application Notes and Protocols for Surface Modification of Nanoparticles with Propanol-PEG6-CH2OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Propanol-PEG6-CH2OH for the surface modification of nanoparticles. This short-chain, hydrophilic linker offers unique advantages for enhancing the biocompatibility, stability, and in vivo performance of nanomaterials. The following sections detail the applications, experimental protocols, and expected outcomes of using this specific polyethylene glycol (PEG) derivative.

Introduction to this compound Surface Modification

This compound is a bifunctional polyethylene glycol linker with a six-unit ethylene glycol chain flanked by a propanol group at one end and a primary hydroxyl group at the other. This structure imparts hydrophilicity and creates a steric barrier on the nanoparticle surface. The key benefits of using this modifier include:

  • Reduced Opsonization: The hydrophilic PEG chains form a protective layer that minimizes the adsorption of plasma proteins (opsonins), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[1]

  • Enhanced Colloidal Stability: The steric hindrance provided by the PEG chains prevents nanoparticle aggregation in biological media and during storage.

  • Improved Pharmacokinetics: By evading the immune system, PEGylated nanoparticles exhibit prolonged circulation times in the bloodstream, leading to increased accumulation in target tissues through the enhanced permeability and retention (EPR) effect.

  • Biocompatibility: PEG is a well-established, non-toxic, and biocompatible polymer widely used in FDA-approved therapeutics.

  • Further Functionalization: The terminal hydroxyl groups (-CH2OH) can serve as reactive sites for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules.

Applications in Nanomedicine

The surface modification of nanoparticles with this compound is relevant for a wide range of biomedical applications:

  • Drug Delivery: Encapsulating therapeutic agents within PEGylated nanoparticles can improve their solubility, stability, and pharmacokinetic profile, leading to enhanced efficacy and reduced side effects.

  • Medical Imaging: Modifying contrast agents (e.g., iron oxide or gold nanoparticles) with this PEG linker can improve their in vivo stability and circulation time, leading to better image quality in applications like magnetic resonance imaging (MRI).[2]

  • Theranostics: The bifunctional nature of the linker allows for the simultaneous attachment of both therapeutic and diagnostic agents, creating a single platform for diagnosis and therapy.

Experimental Protocols

The following are generalized protocols for the surface modification of nanoparticles with this compound. The optimal conditions may vary depending on the specific type of nanoparticle and its existing surface chemistry.

Protocol 1: Covalent Attachment to Amine-Functionalized Nanoparticles

This protocol is suitable for nanoparticles that have primary amine groups on their surface. It utilizes a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the hydroxyl groups on the this compound for reaction with the amine groups on the nanoparticle.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, to enhance reaction efficiency)

  • Activation Buffer: MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Reaction Buffer: PBS (phosphate-buffered saline), pH 7.4

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Washing Buffer: Deionized water or PBS

  • Centrifuge

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC (and NHS, if used) to the solution. The molar ratio of PEG:EDC:NHS is typically 1:2:1.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the hydroxyl groups.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer.

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Add the Quenching Solution to stop the reaction.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in the Washing Buffer to remove unreacted PEG and crosslinkers.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles via Co-precipitation

This protocol describes the in-situ coating of iron oxide nanoparticles with this compound during their synthesis.[3]

Materials:

  • Ferric chloride (FeCl₃)

  • Ferrous chloride (FeCl₂·4H₂O)

  • This compound

  • Ammonium hydroxide (NH₄OH) or other base

  • Deionized water

  • Nitrogen gas

  • Magnetic separator

Procedure:

  • Preparation of Iron Salt Solution:

    • Dissolve FeCl₃ and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under a nitrogen atmosphere to prevent oxidation.

  • Addition of PEG:

    • Add this compound to the iron salt solution and stir vigorously to ensure a homogeneous mixture.

  • Co-precipitation:

    • Heat the mixture to 70-80°C.

    • Slowly add NH₄OH dropwise while stirring vigorously until the pH reaches 10-11. A black precipitate of iron oxide nanoparticles will form.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the PEG-coated nanoparticles from the solution using a magnetic separator.

    • Wash the nanoparticles multiple times with deionized water to remove unreacted precursors and excess PEG.

    • Resuspend the purified nanoparticles in a suitable buffer.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.

Parameter Technique Description Expected Outcome
Hydrodynamic Size Dynamic Light Scattering (DLS)Measures the effective diameter of the nanoparticles in solution, including the PEG layer and the associated water molecules.An increase in hydrodynamic diameter compared to the uncoated nanoparticles.
Surface Charge Zeta Potential MeasurementDetermines the surface charge of the nanoparticles.A shift in zeta potential towards neutral is expected due to the shielding effect of the neutral PEG chains.
Confirmation of PEG Coating Fourier-Transform Infrared Spectroscopy (FTIR)Identifies the chemical bonds present on the nanoparticle surface.Appearance of characteristic PEG peaks (e.g., C-O-C ether stretch) in the spectrum of the coated nanoparticles.
Core Size and Morphology Transmission Electron Microscopy (TEM)Provides high-resolution images of the nanoparticle core.Visualization of the nanoparticle core, allowing for assessment of size, shape, and monodispersity.
Grafting Density Thermogravimetric Analysis (TGA)Measures the weight loss of the sample as a function of temperature.The weight loss corresponding to the decomposition of the PEG layer can be used to quantify the amount of PEG grafted onto the nanoparticle surface.

Visualizing Workflows and Pathways

Experimental Workflow for Nanoparticle PEGylation

G cluster_activation Activation of this compound cluster_conjugation Conjugation cluster_purification Purification peg This compound activated_peg Activated PEG peg->activated_peg Activation Buffer edc EDC/NHS edc->activated_peg pegylated_np PEGylated Nanoparticle activated_peg->pegylated_np np Amine-functionalized Nanoparticle np->pegylated_np Reaction Buffer centrifugation Centrifugation/ Washing pegylated_np->centrifugation final_product Purified PEGylated Nanoparticle centrifugation->final_product

Caption: Covalent attachment of this compound to nanoparticles.

Cellular Uptake Pathways of PEGylated Nanoparticles

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space peg_np PEGylated Nanoparticle endosome Endosome peg_np->endosome Endocytosis (Clathrin/Caveolin-mediated) bare_np Uncoated Nanoparticle opsonin Opsonin bare_np->opsonin Opsonization opsonin->endosome Phagocytosis lysosome Lysosome endosome->lysosome Endo-lysosomal pathway cytosol Cytosolic Release endosome->cytosol

Caption: Cellular uptake mechanisms for PEGylated vs. uncoated nanoparticles.

Conclusion

The use of this compound for nanoparticle surface modification offers a versatile and effective strategy for developing advanced nanomaterials for biomedical applications. The protocols and characterization techniques outlined in these notes provide a solid foundation for researchers to successfully implement this technology. The resulting PEGylated nanoparticles are expected to exhibit enhanced stability, biocompatibility, and prolonged in vivo circulation, ultimately leading to improved therapeutic and diagnostic outcomes.

References

Application Notes and Protocols for Propanol-PEG6-CH2OH in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[1] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and pharmacokinetic profiles.[2][3] The Propanol-PEG6-CH2OH linker, with its defined length and terminal hydroxyl groups, offers a versatile platform for the synthesis of potent and effective PROTACs.

This compound Linker: Properties and Advantages

The this compound linker is a flexible, hydrophilic spacer composed of a six-unit polyethylene glycol chain flanked by a propanol and a primary alcohol. This structure imparts several desirable characteristics for PROTAC development:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, aiding in their formulation and bioavailability.[2][3]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield polar groups, facilitating passive diffusion across cell membranes.

  • Optimized Ternary Complex Formation: The length of the PEG6 linker provides sufficient flexibility and spatial separation between the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex. The optimal linker length is a critical parameter that needs to be empirically determined for each target and E3 ligase pair.

  • Synthetic Versatility: The terminal hydroxyl groups of the this compound linker can be readily functionalized for conjugation to both the target protein ligand and the E3 ligase ligand using a variety of standard chemical transformations.

Application of this compound in PROTAC Development: A Case Study

Quantitative Data for BTK Degrader RC-1 (PEG6 Linker)
ParameterCell LineValueReference
DC50 MOLM-146.6 nM[4]
Dmax MOLM-14>95%
BTK IC50 -33 nM[4]
CRBN IC50 -250 nM[4]
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

  • IC50: The concentration of the compound that inhibits the activity of the target protein or its binding to a ligand by 50%.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of a hypothetical PROTAC using the this compound linker and for key experiments to evaluate its efficacy.

Protocol 1: Synthesis of a Hypothetical PROTAC using this compound Linker

This protocol describes a representative synthesis of a PROTAC where a POI ligand (with a carboxylic acid handle) is coupled to one end of the this compound linker, and an E3 ligase ligand (with a hydroxyl group) is attached to the other.

Materials:

  • This compound

  • POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)

  • E3-ligase-OH (E3 ligase ligand with a hydroxyl group)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification equipment

Procedure:

  • Mono-functionalization of the Linker:

    • Dissolve this compound (1 equivalent) and POI-ligand-COOH (1 equivalent) in anhydrous DCM.

    • Add BOP (1.1 equivalents), DIPEA (2 equivalents), and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mono-functionalized linker-POI conjugate by silica gel column chromatography.

  • Coupling of the E3 Ligase Ligand:

    • Dissolve the purified linker-POI conjugate (1 equivalent) and E3-ligase-OH (1.2 equivalents) in anhydrous THF.

    • Add PPh3 (1.5 equivalents).

    • Cool the mixture to 0°C and add DIAD (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC to obtain the pure product.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (e.g., in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Recombinant purified POI (e.g., His-tagged)

  • Recombinant purified E3 ligase complex (e.g., GST-tagged)

  • PROTAC

  • AlphaLISA anti-His acceptor beads

  • AlphaLISA anti-GST donor beads

  • AlphaLISA assay buffer

  • 384-well microplate

  • Alpha-enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare solutions of the His-tagged POI and GST-tagged E3 ligase in assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 384-well plate, add the PROTAC dilutions.

    • Add the His-tagged POI to all wells.

    • Add the GST-tagged E3 ligase to all wells.

    • Incubate the plate at room temperature for 1 hour to allow for complex formation.

  • Bead Addition and Signal Detection:

    • Add the anti-His acceptor beads to all wells.

    • Incubate in the dark at room temperature for 1 hour.

    • Add the anti-GST donor beads to all wells.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") is expected, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (this compound linker) Permeability Cellular Permeability Assay (e.g., PAMPA, Caco-2) Synthesis->Permeability Ternary_Formation Ternary Complex Formation Assay (e.g., AlphaLISA, SPR) Synthesis->Ternary_Formation Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Formation->Degradation Downstream Downstream Functional Assays (e.g., Cell Viability, Phenotypic) Degradation->Downstream

Caption: A typical experimental workflow for the evaluation of a newly synthesized PROTAC.

Signaling_Pathway cluster_pathway Targeted Protein Degradation Pathway Upstream Upstream Signaling Target_Protein Target Protein (e.g., BTK) Upstream->Target_Protein Downstream_Signal Downstream Signaling Target_Protein->Downstream_Signal Degradation Proteasomal Degradation Target_Protein->Degradation Disease_Phenotype Disease Phenotype Downstream_Signal->Disease_Phenotype PROTAC PROTAC with This compound Linker PROTAC->Target_Protein induces degradation of

Caption: Impact of a PROTAC on a signaling pathway through targeted protein degradation.

References

Application Notes and Protocols for the Functionalization of Propanol-PEG6-CH2OH for Specific Targeting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) linkers are widely used in drug delivery and bioconjugation to improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules. Propanol-PEG6-CH2OH is a versatile hetero-bifunctional PEG linker featuring a primary and a secondary hydroxyl group. This allows for selective functionalization of one terminus, enabling the attachment of a targeting moiety for specific delivery to cells or tissues, while the other end can be conjugated to a therapeutic agent or a nanoparticle.

These application notes provide detailed protocols for the activation of the primary hydroxyl group of this compound and its subsequent conjugation to two common targeting ligands: folic acid and an RGD peptide. Folic acid targets the folate receptor, which is overexpressed in many cancer cells, while RGD peptides target integrins, which are involved in angiogenesis and tumor metastasis.

Data Presentation

The following tables summarize key quantitative data for the functionalized this compound conjugates.

Table 1: Reaction Yields and Purity

StepProductTypical Yield (%)Purity (%)Analytical Method
1. Mono-tosylationPropanol-PEG6-CH2OTs70-85>95¹H NMR, HPLC
2. CarboxylationPropanol-PEG6-CH2COOH85-95>98¹H NMR, HPLC
3a. Folic Acid ConjugationPropanol-PEG6-CH2-CO-Folate60-75>95¹H NMR, HPLC-MS
3b. RGD Peptide ConjugationPropanol-PEG6-CH2-CO-RGD55-70>95¹H NMR, HPLC-MS

Table 2: Binding Affinity of Targeting Ligand Conjugates

ConjugateTarget ReceptorCell LineIC50 (nM)Kd (nM)Citation
Folic Acid-PEG ConjugatesFolate ReceptorKB, MCF710-50~1-10[1][2][3][4]
RGD-PEG Conjugatesαvβ3 IntegrinU87MG2.4 - 37.30.029 - 3.2[5][6][7][8][9][10]

Table 3: Cellular Uptake of Targeted PEGylated Nanoparticles

Targeting LigandNanoparticle SystemCell LineUptake Enhancement (vs. non-targeted)Citation
Folic AcidPLGA-PEG NPsKB cells~5-fold[4]
Folic AcidZein-PEG NPsKB cellsSignificant increase[1]
RGD PeptideGold NanoparticlesHep3B cellsSignificant increase[7]

Experimental Protocols

Protocol 1: Selective Activation of the Primary Hydroxyl Group of this compound

This protocol describes the selective functionalization of the primary hydroxyl group, leveraging its higher reactivity compared to the secondary hydroxyl group.

1.1. Selective Mono-tosylation of this compound

This step activates the primary hydroxyl group for subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • Tosyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine (1.5 equivalents).

    • Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding cold water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Propanol-PEG6-CH2OTs.

  • Characterization:

    • Confirm the structure and purity using ¹H NMR and HPLC. The appearance of aromatic protons from the tosyl group and a downfield shift of the methylene protons adjacent to the tosylated oxygen are indicative of successful reaction.

1.2. Conversion to Carboxylic Acid: Propanol-PEG6-CH2COOH

The tosylated PEG is converted to a nitrile and then hydrolyzed to a carboxylic acid.

  • Materials:

    • Propanol-PEG6-CH2OTs

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO, anhydrous)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Propanol-PEG6-CH2OTs (1 equivalent) in anhydrous DMSO.

    • Add NaCN (1.5 equivalents) and heat the reaction to 60 °C for 4-6 hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to obtain the nitrile intermediate.

    • Dissolve the crude nitrile in a 2:1 mixture of ethanol and water.

    • Add NaOH (5 equivalents) and reflux the mixture for 12 hours.

    • Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Propanol-PEG6-CH2COOH.

  • Characterization:

    • Confirm the structure by ¹H NMR (disappearance of tosyl protons, appearance of a broad carboxylic acid proton peak) and Mass Spectrometry.

Protocol 2: Conjugation of Activated PEG with Targeting Ligands

2.1. Amine Coupling: Conjugation with Folic Acid

This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the carboxylated PEG and the amine group of folic acid.

  • Materials:

    • Propanol-PEG6-CH2COOH

    • Folic acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethyl sulfoxide (DMSO, anhydrous)

    • Triethylamine (TEA)

    • Dialysis tubing (MWCO 1 kDa)

  • Procedure:

    • Dissolve Propanol-PEG6-CH2COOH (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMSO.

    • Stir the reaction at room temperature for 4 hours to activate the carboxylic acid.

    • In a separate flask, dissolve folic acid (1.2 equivalents) in anhydrous DMSO with a catalytic amount of TEA.

    • Add the folic acid solution to the activated PEG solution and stir at room temperature for 24 hours in the dark.

    • Purify the conjugate by dialysis against deionized water for 48 hours, with frequent water changes.

    • Lyophilize the dialyzed solution to obtain the Propanol-PEG6-CH2-CO-Folate conjugate.

  • Characterization:

    • Confirm conjugation using ¹H NMR (presence of characteristic folic acid and PEG peaks) and UV-Vis spectroscopy (absorbance peaks for folic acid).

2.2. Amine Coupling: Conjugation with RGD Peptide

This protocol is similar to the folic acid conjugation, targeting the N-terminal amine or a lysine side chain of the RGD peptide.

  • Materials:

    • Propanol-PEG6-CH2COOH

    • c(RGDfK) peptide

    • EDC, NHS

    • Anhydrous Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Reverse-phase HPLC for purification

  • Procedure:

    • Activate Propanol-PEG6-CH2COOH with EDC and NHS in anhydrous DMF as described in Protocol 2.1.

    • Dissolve the RGD peptide (1.1 equivalents) in anhydrous DMF with DIPEA (2 equivalents).

    • Add the peptide solution to the activated PEG solution and stir at room temperature for 24 hours.

    • Monitor the reaction by HPLC.

    • Purify the conjugate by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the Propanol-PEG6-CH2-CO-RGD conjugate.

  • Characterization:

    • Confirm the structure and purity by HPLC-MS.

Mandatory Visualization

experimental_workflow start This compound tosylation Selective Mono-tosylation (TsCl, Pyridine) start->tosylation tosylated_peg Propanol-PEG6-CH2OTs tosylation->tosylated_peg carboxylation Carboxylation (NaCN, then NaOH) tosylated_peg->carboxylation carboxylated_peg Propanol-PEG6-CH2COOH carboxylation->carboxylated_peg activation Amine Coupling Activation (EDC, NHS) carboxylated_peg->activation activated_peg Activated PEG-NHS Ester activation->activated_peg conjugation_fa Conjugation activated_peg->conjugation_fa conjugation_rgd Conjugation activated_peg->conjugation_rgd folic_acid Folic Acid folic_acid->conjugation_fa rgd_peptide RGD Peptide rgd_peptide->conjugation_rgd final_fa Propanol-PEG6-Folate conjugation_fa->final_fa final_rgd Propanol-PEG6-RGD conjugation_rgd->final_rgd

Caption: Experimental workflow for the functionalization of this compound.

signaling_pathway Ligand Folate-PEG-Drug Receptor Folate Receptor Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (Low pH) Endosome->DrugRelease Drug Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, enzymes) Drug->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Signaling pathway for folate-targeted drug delivery.

References

Application Notes and Protocols for Propanol-PEG6-CH2OH in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Propanol-PEG6-CH2OH

This compound is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 354.44 g/mol and the chemical formula C16H34O8. Its structure consists of a short, six-unit polyethylene glycol chain flanked by propanol groups at each terminus, providing two primary hydroxyl (-OH) functional groups. While primarily utilized as a linker in Proteolysis-Targeting Chimeras (PROTACs), its di-hydroxyl functionality makes it a promising, albeit not yet widely documented, precursor for the synthesis of hydrogels for tissue engineering applications.

The inherent properties of the short PEG chain, such as hydrophilicity and biocompatibility, are advantageous for creating scaffolds that can support cell growth and tissue regeneration. The terminal hydroxyl groups serve as reactive sites for functionalization, allowing for the creation of crosslinkable macromers.

Principle of Hydrogel Formation

The terminal hydroxyl groups of this compound are not directly reactive in common hydrogel crosslinking chemistries like photopolymerization. Therefore, a two-step process is generally required for hydrogel formation:

  • Functionalization: The terminal hydroxyl groups are first converted to reactive functional groups, such as acrylates or methacrylates, through esterification. This reaction transforms the this compound into a crosslinkable macromer (e.g., Propanol-PEG6-diacrylate).

  • Crosslinking: The functionalized macromer is then crosslinked to form a three-dimensional hydrogel network. Photopolymerization, initiated by a photoinitiator and exposure to UV or visible light, is a common and versatile method for this step.

The resulting hydrogel's properties, including its mechanical stiffness, swelling behavior, and degradation rate, can be tailored by controlling the concentration of the macromer and the crosslinking conditions.

Applications in Tissue Engineering

Hydrogels derived from short-chain PEGs like this compound can be engineered to mimic the extracellular matrix (ECM) of various tissues. Their tunable properties make them suitable for a range of tissue engineering applications, including:

  • 3D Cell Culture Scaffolds: Providing a supportive, hydrated environment for cell growth, proliferation, and differentiation.

  • Drug and Growth Factor Delivery: Encapsulating and providing sustained release of therapeutic agents to promote tissue regeneration.

  • Bio-inks for 3D Bioprinting: With appropriate modifications to viscosity and crosslinking kinetics, these hydrogels can be used to fabricate complex, cell-laden tissue constructs.

The biocompatibility of PEG-based hydrogels minimizes inflammatory responses, making them suitable for in vivo applications.[1] However, unmodified PEG hydrogels are bio-inert and lack cell-adhesive properties.[1] For applications requiring cell adhesion, the hydrogel can be co-polymerized with or functionalized with cell-adhesive ligands, such as peptides containing the RGD sequence.

Data Presentation: Properties of Analogous Short-Chain PEG Hydrogels

The following tables summarize quantitative data from the literature for hydrogels synthesized from short-chain PEG diacrylates (PEGDA), which are analogous to functionalized this compound. This data provides an expected range of properties for hydrogels created using the protocols below.

Table 1: Mechanical Properties of Low Molecular Weight PEGDA Hydrogels

PEGDA Molecular Weight (Da)Polymer Concentration (wt%)Compressive Modulus (MPa)Reference(s)
40020~0.4[2]
40040~1.7[2]
50810~0.01[3]
50840~2.46[3]
70010Not Reported[4]
70030Not Reported[5]
1000Not Reported~0.09[3]

Table 2: Swelling and Degradation Properties of Low Molecular Weight PEGDA Hydrogels

PEGDA Molecular Weight (Da)Polymer Concentration (wt%)Swelling Ratio (Q)Degradation NotesReference(s)
50810~31.5Slow hydrolytic degradation over weeks to months.[3][6]
50840~2.2Degradation rate is influenced by pH and temperature.[3][7]
70010~2.0-2.3 (mesh size in nm)Hydrolytic degradation of ester bonds.[4]
3400/400 blend (20/80)20Not ReportedNot Reported[2]

Table 3: Cell Viability in Low Molecular Weight PEGDA Hydrogels

PEGDA Molecular Weight (Da)Polymer Concentration (wt%)Cell TypeCell Viability (%)Reference(s)
3400/400 blend20Not Specified~80[2]
3400/400 blend40Not Specified~20[2]

Experimental Protocols

Protocol 1: Functionalization of this compound to Propanol-PEG6-Diacrylate

This protocol describes the conversion of the terminal hydroxyl groups of this compound to acrylate groups using acryloyl chloride.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acryloyl chloride

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.5 equivalents relative to the hydroxyl groups) to the solution and stir for 15 minutes.

  • Slowly add acryloyl chloride (2.2 equivalents) dropwise to the solution using a dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by washing the solution with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • The resulting product, Propanol-PEG6-diacrylate, can be further purified by column chromatography if necessary.

  • Confirm the structure and purity of the product using 1H NMR spectroscopy.

Protocol 2: Hydrogel Formation by Photopolymerization

This protocol details the formation of a hydrogel from the synthesized Propanol-PEG6-diacrylate via UV photopolymerization.

Materials:

  • Propanol-PEG6-diacrylate

  • Phosphate-buffered saline (PBS), sterile

  • Photoinitiator (e.g., Irgacure 2959)

  • UV lamp (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare a precursor solution by dissolving Propanol-PEG6-diacrylate in PBS to the desired concentration (e.g., 10-40 wt%).

  • Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1 wt% and mix until fully dissolved.

  • Pipette the precursor solution into the molds of the desired shape and size.

  • Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to induce crosslinking. The exposure time will depend on the intensity of the UV source and the desired crosslinking density.

  • Gently remove the crosslinked hydrogels from the molds.

  • Wash the hydrogels extensively with PBS to remove any unreacted components.

Protocol 3: Characterization of Hydrogel Properties

3.3.1. Swelling Ratio Measurement

  • Immerse the prepared hydrogel samples in PBS at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Lyophilize the hydrogels to obtain the dry weight (Wd).

  • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.

3.3.2. Mechanical Testing (Compressive Modulus)

  • Use a universal testing machine equipped with a compression platen.

  • Place a swollen hydrogel sample on the lower platen.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • Record the resulting stress.

  • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).

3.3.3. Cell Viability Assay (LIVE/DEAD Staining)

  • For cell encapsulation, add cells to the precursor solution before photopolymerization.

  • Culture the cell-laden hydrogels in an appropriate cell culture medium.

  • At desired time points, wash the hydrogels with PBS.

  • Incubate the hydrogels in a solution containing Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) according to the manufacturer's instructions.

  • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

Mandatory Visualization

Experimental Workflows

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization propanol_peg This compound functionalization Functionalization (Acrylation) propanol_peg->functionalization Acryloyl Chloride, TEA pegda Propanol-PEG6-Diacrylate functionalization->pegda photopolymerization Photopolymerization (UV Light + Photoinitiator) pegda->photopolymerization hydrogel Crosslinked Hydrogel photopolymerization->hydrogel swelling Swelling Ratio hydrogel->swelling mechanical Mechanical Testing hydrogel->mechanical viability Cell Viability Assay hydrogel->viability

Caption: Workflow for hydrogel synthesis and characterization.

Hypothetical Signaling Pathway

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Cell cluster_nucleus Gene Transcription hydrogel Hydrogel Scaffold (Stiffness) integrin Integrin hydrogel->integrin Mechanical Cue fak FAK integrin->fak rhoa RhoA fak->rhoa rock ROCK rhoa->rock yap_taz YAP/TAZ (Inactive) rock->yap_taz Inhibition yap_taz_active YAP/TAZ (Active) rock->yap_taz_active Activation nucleus Nucleus yap_taz_active->nucleus runx2 RUNX2 nucleus->runx2 osteogenesis Osteogenic Differentiation runx2->osteogenesis

Caption: Mechanotransduction pathway influenced by hydrogel stiffness.

References

Covalent Attachment of Propanol-PEG6-CH2OH to Biomolecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to biomolecules, is a cornerstone technique in drug development and biotechnology. It offers numerous advantages, including improved solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability of therapeutic proteins, peptides, and other bioactive molecules. Propanol-PEG6-CH2OH is a linear, bifunctional PEG linker with terminal hydroxyl groups, providing a versatile platform for bioconjugation.

These application notes provide a comprehensive guide to the covalent attachment of this compound to biomolecules. Detailed protocols for the activation of the PEG linker, conjugation to primary amine groups on proteins, and subsequent purification and analysis of the conjugate are presented.

Properties of this compound

This compound is a hydrophilic and flexible linker that can be chemically activated for covalent bonding to various functional groups on biomolecules.

PropertyValue
Chemical Name 1,20-dihydroxy-4,7,10,13,16,19-hexaoxaicosane
Synonyms Propanol-PEG6-diol
CAS Number Not broadly available for this specific structure
Molecular Formula C16H34O8
Molecular Weight 354.44 g/mol [1]
Appearance Colorless to light-colored viscous liquid or solid
Solubility Soluble in water and most organic solvents

Principle of Covalent Attachment

The terminal hydroxyl groups (-CH2OH) of this compound are not sufficiently reactive for direct conjugation to biomolecules under physiological conditions. Therefore, a two-step process is typically employed:

  • Activation of the PEG Linker: The terminal hydroxyl groups are chemically activated to create more reactive functional groups. A common method is tosylation, where the hydroxyl groups react with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base to form highly reactive tosylate esters.

  • Conjugation to the Biomolecule: The activated PEG (Propanol-PEG6-ditosylate) is then reacted with nucleophilic functional groups on the biomolecule. For proteins, the most common targets are the primary amine groups (-NH2) of lysine residues and the N-terminus. The tosyl group acts as an excellent leaving group, allowing for a stable covalent bond to be formed between the PEG and the biomolecule.

Experimental Protocols

Protocol 1: Activation of this compound (Ditosylation)

This protocol describes the conversion of the terminal hydroxyl groups of this compound to tosylates, making them reactive towards primary amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add anhydrous pyridine or TEA (2.5 equivalents) to the solution with stirring.

  • In a separate container, dissolve p-toluenesulfonyl chloride (2.2 equivalents) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the PEG solution over 30-60 minutes while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the Propanol-PEG6-ditosylate.

  • Confirm the structure and purity of the product using NMR and mass spectrometry.

Table 1: Representative Reaction Parameters for Ditosylation of this compound

ParameterValue
Stoichiometry (PEG:TsCl:Base) 1 : 2.2 : 2.5
Solvent Anhydrous Dichloromethane (DCM)
Base Pyridine or Triethylamine (TEA)
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-18 hours
Typical Yield > 90%
Protocol 2: Covalent Attachment of Activated Propanol-PEG6 to a Protein

This protocol details the conjugation of Propanol-PEG6-ditosylate to the primary amine groups of a model protein.

Materials:

  • Propanol-PEG6-ditosylate (from Protocol 1)

  • Protein of interest (e.g., Lysozyme, BSA)

  • Conjugation Buffer: 0.1 M sodium phosphate buffer, pH 7.4-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal ultrafiltration devices

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the Propanol-PEG6-ditosylate in a small amount of conjugation buffer or a compatible organic solvent like DMSO.

  • Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 10:1, 20:1, 50:1 PEG:protein). The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM Tris.

  • Incubate for an additional 30 minutes to ensure all unreacted PEG-tosylate is hydrolyzed.

  • Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or tangential flow filtration.

Table 2: Representative Parameters for Protein PEGylation

ParameterValue
Protein Concentration 1-10 mg/mL
Molar Ratio (PEG:Protein) 10:1 to 50:1 (to be optimized)
pH 7.4 - 8.5
Reaction Time 2-4 hours at RT or overnight at 4°C
Quenching Agent Tris buffer

Purification of PEGylated Biomolecules

The product of a PEGylation reaction is a heterogeneous mixture containing the desired PEGylated biomolecule, unreacted biomolecule, excess PEG reagent, and potentially multi-PEGylated species. Purification is crucial to isolate the active, PEGylated conjugate.

  • Size-Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the biomolecule, SEC can effectively separate the larger PEGylated conjugate from the smaller, unreacted biomolecule and excess PEG reagent.[][3][4]

  • Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its isoelectric point.[] This change in charge can be exploited for separation using IEX.[][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[] While less common for large-scale purification of PEGylated proteins, it can be a valuable analytical tool.[]

Analysis of PEGylated Biomolecules

Characterization of the purified PEGylated conjugate is essential to determine the degree of PEGylation, purity, and integrity of the biomolecule.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): PEGylated proteins exhibit a higher apparent molecular weight on SDS-PAGE gels compared to their unmodified counterparts.[6][7] This provides a simple and rapid method to confirm successful conjugation and estimate the degree of PEGylation.[6]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as SEC-HPLC and RP-HPLC can be used to assess the purity and heterogeneity of the PEGylated product.[][9][10]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a powerful technique for determining the precise molecular weight of the PEGylated conjugate, allowing for the accurate determination of the number of attached PEG chains.[10]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification_analysis Step 3: Purification & Analysis peg This compound activation Tosylation (TsCl, Base) peg->activation activated_peg Propanol-PEG6-ditosylate activation->activated_peg conjugation Nucleophilic Substitution activated_peg->conjugation biomolecule Biomolecule (e.g., Protein with -NH2) biomolecule->conjugation peg_conjugate PEGylated Biomolecule conjugation->peg_conjugate purification Purification (SEC, IEX) peg_conjugate->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Experimental workflow for biomolecule PEGylation.

reaction_pathway peg_diol This compound HO-(CH2)3-O-(CH2CH2O)6-(CH2)3-OH activation + peg_diol->activation tosyl_chloride p-Toluenesulfonyl Chloride TsCl tosyl_chloride->activation base Base (Pyridine or TEA) base->activation activated_peg Propanol-PEG6-ditosylate TsO-(CH2)3-O-(CH2CH2O)6-(CH2)3-OTs conjugation + activated_peg->conjugation protein Protein Protein-NH2 protein->conjugation peg_protein PEGylated Protein Protein-NH-(CH2)3-O-(PEG6)-O-(CH2)3-NH-Protein activation->activated_peg conjugation->peg_protein

References

Application Notes and Protocols: Activating Propanol-PEG6-CH2OH Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(ethylene glycol) (PEG) is a polymer widely used in drug delivery, biotechnology, and materials science due to its biocompatibility, low immunogenicity, and solubility in both aqueous and organic media.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance the therapeutic properties of proteins, peptides, and small molecule drugs by improving their pharmacokinetic profiles.[3]

The starting point for many PEGylation strategies involves the chemical activation of the terminal hydroxyl (-OH) groups of a PEG diol, such as Propanol-PEG6-CH2OH. This activation converts the relatively unreactive hydroxyl group into a functional group that is susceptible to nucleophilic substitution, enabling subsequent conjugation to biomolecules or surfaces.[4][5] Common activation strategies involve converting the hydroxyl groups into good leaving groups, such as sulfonate esters (tosylates, mesylates), which can then be readily displaced by nucleophiles like azides, amines, or thiols.[1][6]

These application notes provide detailed protocols for the activation of this compound terminal hydroxyl groups via tosylation and mesylation, and their subsequent conversion to azide and amine functionalities.

Section 1: Overview of Hydroxyl Group Activation

The activation of PEG hydroxyls is typically a two-step process. First, the terminal -OH groups are converted into highly reactive intermediates. The most common method is the formation of sulfonate esters, such as tosylates (-OTs) or mesylates (-OMs), by reacting the PEG-diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. These mesylate and tosylate groups are excellent leaving groups for subsequent nucleophilic substitution reactions.[6][7] This allows for the introduction of a wide range of functional groups, including azides for "click" chemistry, or amines for amide bond formation.[1][8]

Chemical Activation Pathway

The following diagram illustrates the general pathway for activating a PEG diol and converting it into azide or amine derivatives.

G cluster_activation Step 1: Activation cluster_conversion Step 2: Functionalization A This compound (HO-PEG-OH) B Activated Intermediate (R-SO2-O-PEG-O-SO2-R) e.g., PEG-Ditosylate A->B  TsCl or MsCl,  Base (e.g., Et3N) C PEG-Diazide (N3-PEG-N3) B->C  Sodium Azide  (NaN3) D PEG-Diamine (H2N-PEG-NH2) B->D  Ammonia  (e.g., NH4OH) C->D  Reduction  (e.g., PPh3, H2/Pd-C)

Figure 1. General reaction scheme for the activation of PEG-diol and subsequent conversion to azide and amine functionalities.

Section 2: Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the activation of PEG hydroxyl groups and subsequent functionalization reactions. Yields and reaction times can vary based on the specific PEG molecular weight, purity, and reaction scale.

Reaction Activating/Primary Reagent Base / Co-reagent Solvent Temp. (°C) Time (h) Typical Yield (%) Ref.
Mesylation Methanesulfonyl Chloride (MsCl)Triethylamine (Et₃N)Dichloromethane (DCM)0 to RT12-16>95[8][9]
Tosylation p-Toluenesulfonyl Chloride (TsCl)Pyridine or Et₃NDichloromethane (DCM)0 to RT8-24~80-95[10]
Monotosylation p-Toluenesulfonyl Chloride (TsCl)Silver Oxide (Ag₂O), Potassium Iodide (KI)TolueneRT2471-76 (mono)[2][11]
Azidation Sodium Azide (NaN₃)N/ADMF or Ethanol60-8012-24>95[1][8]
Amination (from Mesylate) Ammonium Hydroxide (NH₄OH)N/AAqueousRT72-96>90[8]
Amination (from Azide) Triphenylphosphine (PPh₃)WaterTHF/MethanolReflux12-24>90[12]

Section 3: Detailed Experimental Protocols

Protocol 1: Dimesylation of this compound

This protocol describes the conversion of both terminal hydroxyl groups to mesylates, which are excellent leaving groups.

Materials and Reagents:

  • This compound

  • Methanesulfonyl chloride (MsCl), ≥99.5%

  • Triethylamine (Et₃N), distilled, ≥99.5%

  • Dichloromethane (DCM), anhydrous, ≥99.8%

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether, cold

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dry the this compound under vacuum overnight before use.

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (4 equivalents) to the solution and stir for 10 minutes.[8]

  • Slowly add methanesulfonyl chloride (4 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[8]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Quench the reaction by adding a saturated solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution using a rotary evaporator.

  • Precipitate the final product, PEG-dimesylate, by adding the concentrated solution dropwise into a beaker of cold, stirring diethyl ether.

  • Collect the white precipitate by filtration and dry it under vacuum.

  • Confirm the structure and purity using ¹H NMR spectroscopy.[9]

Protocol 2: Monotosylation of this compound

This protocol is designed to selectively functionalize only one of the two hydroxyl groups, creating a heterobifunctional PEG. This method uses a heterogeneous catalyst system.[11][13]

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl), ≥98%

  • Silver (I) oxide (Ag₂O), ≥99%

  • Potassium iodide (KI), ≥99%

  • Toluene, anhydrous

  • Diethyl ether, cold

  • Celite™

Procedure:

  • Add this compound (1 equivalent), silver oxide (0.6 equivalents), and potassium iodide (0.1 equivalents) to a round-bottom flask.[11]

  • Add anhydrous toluene to the flask and stir the suspension.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC or HPLC.

  • After the reaction is complete, filter the mixture through a pad of Celite™ to remove the silver salts.

  • Concentrate the filtrate by rotary evaporation.

  • Dissolve the resulting oil in a minimal amount of DCM and precipitate the product by adding it to cold diethyl ether.

  • Collect the precipitate by filtration. Note that the product will be a mixture of mono-tosylated PEG, di-tosylated PEG, and unreacted diol.

  • Purify the mono-tosylated product using column chromatography or preparative HPLC.[11]

Protocol 3: Conversion of Activated PEG to PEG-Diazide

This protocol details the conversion of PEG-dimesylate or PEG-ditosylate to PEG-diazide via nucleophilic substitution.

Materials and Reagents:

  • PEG-dimesylate (or PEG-ditosylate) (1 equivalent)

  • Sodium azide (NaN₃) (3-5 equivalents)[8]

  • Dimethylformamide (DMF), anhydrous or Ethanol[1][9]

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether, cold

Procedure:

  • Dissolve the PEG-dimesylate in anhydrous DMF or ethanol in a round-bottom flask under an inert atmosphere.

  • Add sodium azide to the solution.[8]

  • Heat the reaction mixture to 60-80 °C and stir overnight (approximately 12-18 hours).

  • Cool the mixture to room temperature and remove the solvent via rotary evaporation.

  • Dissolve the residue in DCM and wash with deionized water several times to remove excess sodium azide and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Precipitate the PEG-diazide product by adding the concentrated solution to cold diethyl ether.

  • Collect the product by filtration and dry under vacuum. Confirm functionalization via ¹H NMR and/or FTIR spectroscopy (azide stretch ~2100 cm⁻¹).

Section 4: Experimental Workflow Visualization

A successful activation and functionalization experiment follows a logical workflow from setup to final product characterization. The diagram below outlines the key stages for a typical procedure, such as the dimesylation of this compound.

G start Start: Dry PEG-Diol dissolve 1. Dissolve PEG in Anhydrous DCM start->dissolve inert 2. Establish Inert Atmosphere (Ar/N2) dissolve->inert cool 3. Cool to 0°C (Ice Bath) inert->cool add_base 4. Add Base (e.g., Triethylamine) cool->add_base add_activator 5. Add Activating Agent (e.g., MsCl) Dropwise add_base->add_activator react 6. React Overnight at Room Temperature add_activator->react workup 7. Aqueous Work-up (Wash with NaHCO3, Brine) react->workup dry 8. Dry Organic Layer (Na2SO4) workup->dry concentrate 9. Concentrate via Rotary Evaporation dry->concentrate precipitate 10. Precipitate Product in Cold Diethyl Ether concentrate->precipitate collect 11. Collect Product by Filtration & Dry precipitate->collect end End: Characterize (NMR, etc.) collect->end

Figure 2. General experimental workflow for the activation of PEG-diol.

Section 5: Purification and Characterization

Purification of activated PEG derivatives is crucial to remove unreacted reagents, byproducts, and starting material.

  • Precipitation: The most common method for purifying PEGs is precipitation. Since PEG is soluble in solvents like DCM, THF, or water, but insoluble in cold diethyl ether or hexane, adding a concentrated solution of the PEG derivative to a large volume of cold, stirring non-solvent will cause the polymer to precipitate.[8]

  • Chromatography: For high-purity applications or for separating mixtures (e.g., mono- vs. di-functionalized PEG), chromatographic techniques are necessary. Size-exclusion chromatography (SEC) can separate based on hydrodynamic volume, while reversed-phase HPLC (RP-HPLC) can separate based on polarity differences.[11][]

  • Characterization: Successful activation and functionalization should be confirmed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool to confirm functionalization. New peaks corresponding to the protons of the attached functional group (e.g., aromatic protons for tosylate, methyl protons for mesylate) will appear, and the chemical shift of the methylene protons adjacent to the terminal oxygen will change.[9][13]

    • Mass Spectrometry (MS): MALDI-ToF MS can be used to confirm the mass of the modified PEG, verifying the addition of the new functional groups.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying specific functional groups, such as the characteristic strong azide (N₃) stretch around 2100 cm⁻¹.

References

Quantifying the Degree of PEGylation with Propanol-PEG6-CH2OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the degree of PEGylation, specifically focusing on the use of Propanol-PEG6-CH2OH, a discrete polyethylene glycol (PEG) linker. This document outlines the principles of common analytical techniques, provides detailed experimental protocols, and presents data in a clear, accessible format to aid in the characterization of PEGylated molecules.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol chains to molecules such as proteins, peptides, or small drugs. This modification can enhance the therapeutic properties of a molecule by increasing its hydrodynamic size, which can lead to a longer circulatory half-life, reduced immunogenicity, and improved solubility and stability.[1][2] The degree of PEGylation, or the number of PEG chains attached to a molecule, is a critical quality attribute that must be carefully controlled and accurately measured to ensure product consistency and efficacy.

This compound is a bifunctional, monodisperse PEG linker. "Propanol" and "-CH2OH" (hydroxymethyl) indicate the functional groups at the termini of the PEG chain, which allow for conjugation to target molecules. "PEG6" signifies that there are six repeating ethylene glycol units. These discrete PEG linkers offer precise control over the linker length and molecular weight, in contrast to traditional polydisperse PEG reagents.[3]

Inferred Structure of this compound:

HO-(CH₂)₃-(OCH₂CH₂)₆-CH₂OH

Analytical Methods for Quantifying PEGylation

Several analytical techniques can be employed to quantify the degree of PEGylation. The choice of method depends on the nature of the PEGylated molecule, the required sensitivity, and the available instrumentation. The most common and robust methods include High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC is a powerful technique for separating components of a mixture.[4] When coupled with a Charged Aerosol Detector (CAD), it becomes a universal method for quantifying non-volatile and semi-volatile compounds, including PEG which lacks a UV chromophore. The principle of CAD involves nebulizing the column eluent, charging the resulting aerosol particles, and then measuring the electrical charge, which is proportional to the analyte concentration.[5][6]

Workflow for HPLC-CAD Quantification of PEGylation:

cluster_0 Sample Preparation cluster_1 HPLC-CAD Analysis cluster_2 Data Analysis prep Prepare Calibration Standards (this compound) hplc Inject Samples onto Reverse-Phase HPLC Column prep->hplc sample Prepare PEGylated Sample and Unconjugated Control sample->hplc cad Detect with Charged Aerosol Detector (CAD) hplc->cad cal_curve Generate Calibration Curve (Peak Area vs. Concentration) cad->cal_curve quant Quantify PEG in Samples from Calibration Curve cal_curve->quant degree Calculate Degree of PEGylation quant->degree

Caption: HPLC-CAD workflow for PEGylation quantification.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural elucidation and quantification of molecules in solution.[7] For PEGylated species, the repeating ethylene oxide units of the PEG chain give a characteristic, strong signal in the ¹H-NMR spectrum.[8][9] By comparing the integral of this PEG signal to the integral of a signal from a known number of protons on the target molecule, the average number of attached PEG chains (the degree of PEGylation) can be calculated.[7][10]

Workflow for ¹H-NMR Quantification of PEGylation:

cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis sample_prep Dissolve Purified PEGylated and Unconjugated Samples in Deuterated Solvent (e.g., D₂O) add_standard Add Internal Standard (optional, for absolute quantification) sample_prep->add_standard acquire_spectra Acquire ¹H-NMR Spectra add_standard->acquire_spectra integrate_peaks Integrate Characteristic Peaks (PEG and Target Molecule) acquire_spectra->integrate_peaks calculate_ratio Calculate Molar Ratio of PEG to Target Molecule integrate_peaks->calculate_ratio determine_degree Determine Degree of PEGylation calculate_ratio->determine_degree cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis mix_sample Mix Purified Sample with MALDI Matrix Solution spot_plate Spot Mixture onto MALDI Target Plate and Dry mix_sample->spot_plate acquire_spectra Acquire Mass Spectra using MALDI-TOF Mass Spectrometer spot_plate->acquire_spectra identify_peaks Identify Molecular Weight Peaks of Unconjugated and PEGylated Species acquire_spectra->identify_peaks calculate_mass_diff Calculate Mass Difference to Determine Number of Attached PEGs identify_peaks->calculate_mass_diff analyze_distribution Analyze Distribution of PEGylated Species calculate_mass_diff->analyze_distribution

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propanol-PEG6-CH2OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Propanol-PEG6-CH2OH synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of hexaethylene glycol (PEG6) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromopropane. This results in the formation of the desired mono-O-propylated product.

Q2: I am getting a low yield of the desired this compound. What are the potential causes and how can I improve it?

Low yields in this synthesis can stem from several factors. Here's a troubleshooting guide to address common issues:

  • Incomplete Deprotonation: The reaction requires a strong base to generate the alkoxide from hexaethylene glycol. If the deprotonation is incomplete, the starting material will not be fully converted to the reactive nucleophile.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the NaH is fresh and handled under anhydrous conditions to maintain its reactivity. The reaction should be stirred for an adequate amount of time after the addition of the base to ensure complete deprotonation before adding the alkyl halide.

  • Side Reactions: The primary competing reaction is the formation of the di-propylated product, 1,6-di(propyloxy)hexaethylene glycol. This occurs when both hydroxyl groups of the starting material react with the alkyl halide.

    • Solution: To favor mono-alkylation, use a stoichiometric excess of the hexaethylene glycol relative to the 1-bromopropane. A molar ratio of 3:1 to 5:1 (hexaethylene glycol : 1-bromopropane) is a good starting point. This statistical approach increases the probability that the alkyl halide will react with a molecule of hexaethylene glycol that has not yet been alkylated.

  • Reaction Conditions: Suboptimal reaction temperature or time can lead to incomplete reaction or the formation of byproducts.

    • Solution: The reaction is typically performed at a slightly elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q3: I am observing the formation of a significant amount of a di-substituted byproduct. How can I minimize this?

The formation of the di-propylated byproduct is a common challenge in this synthesis. Here are strategies to enhance the selectivity for the mono-propylated product:

  • Control Stoichiometry: As mentioned in Q2, using a significant excess of hexaethylene glycol is the most effective way to minimize the formation of the di-substituted product.

  • Slow Addition of Alkyl Halide: Adding the 1-bromopropane dropwise to the reaction mixture over an extended period can help to maintain a low concentration of the alkylating agent, further favoring mono-substitution.

Q4: What is the best way to purify the final product?

Purification of PEGylated compounds can be challenging due to their polarity and potential for a distribution of molecular weights.

  • Column Chromatography: The most effective method for purifying this compound is typically silica gel column chromatography. A gradient elution system is often necessary to separate the desired mono-propylated product from the unreacted hexaethylene glycol and the di-propylated byproduct. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexane with an increasing polarity gradient.

  • Preparative HPLC: For very high purity requirements, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. This technique is particularly useful for separating PEG homologs of similar sizes.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule. The presence of signals corresponding to the propyl group and the characteristic repeating ethylene glycol units, along with the integration of the proton signals, can confirm the formation of the desired product and help to assess its purity.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product and to quantify any remaining starting material or byproducts.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterCondition ACondition BCondition C
Molar Ratio (PEG6:1-bromopropane) 1:13:15:1
Base NaHNaHNaH
Solvent Anhydrous THFAnhydrous THFAnhydrous THF
Temperature 65 °C65 °C65 °C
Reaction Time 12 hours12 hours12 hours
Yield of Mono-propylated Product ~40%~75%~85%
Yield of Di-propylated Product ~35%~15%<5%

Note: These are representative yields based on general principles of Williamson ether synthesis for asymmetrical PEGs. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis

  • Reagent Preparation:

    • Dry hexaethylene glycol (PEG6) under high vacuum at 80 °C for at least 4 hours to remove any residual water.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous tetrahydrofuran (THF) as the solvent.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dried hexaethylene glycol (5 equivalents).

    • Dissolve the hexaethylene glycol in anhydrous THF.

    • Carefully add sodium hydride (NaH, 1.1 equivalents) portion-wise to the stirred solution at 0 °C. Caution: NaH is highly reactive and will generate hydrogen gas. Ensure proper ventilation.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Slowly add 1-bromopropane (1 equivalent) to the reaction mixture via a syringe pump over a period of 2 hours at room temperature.

    • After the addition is complete, heat the reaction mixture to 65 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient elution from 100% dichloromethane to 10% methanol in dichloromethane.

    • Collect the fractions containing the desired mono-propylated product (as identified by TLC) and concentrate under reduced pressure to yield pure this compound.

Mandatory Visualizations

Synthesis_Pathway HexaethyleneGlycol Hexaethylene Glycol (HO-(CH2CH2O)6-H) Alkoxide Mono-alkoxide Intermediate (HO-(CH2CH2O)6-Na) HexaethyleneGlycol->Alkoxide + Base Product This compound (CH3CH2CH2O-(CH2CH2O)6-H) Alkoxide->Product + Bromopropane Bromopropane 1-Bromopropane (CH3CH2CH2Br) Base NaH

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

Troubleshooting_Workflow Start Low Yield of This compound Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Side_Reactions Significant Di-substitution? Check_Deprotonation->Check_Side_Reactions No Solution_Base Use fresh, strong base (NaH) Ensure anhydrous conditions Increase deprotonation time Check_Deprotonation->Solution_Base Yes Check_Reaction_Conditions Suboptimal Conditions? Check_Side_Reactions->Check_Reaction_Conditions No Solution_Stoichiometry Increase excess of PEG6 (e.g., 5:1 ratio) Slowly add alkyl halide Check_Side_Reactions->Solution_Stoichiometry Yes Solution_Conditions Optimize temperature (60-80 °C) Monitor reaction by TLC/LC-MS Adjust reaction time accordingly Check_Reaction_Conditions->Solution_Conditions Yes End Yield Improved Check_Reaction_Conditions->End No Solution_Base->End Solution_Stoichiometry->End Solution_Conditions->End

Caption: Troubleshooting workflow for improving the yield of this compound.

Technical Support Center: Propanol-PEG6-CH2OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Propanol-PEG6-CH2OH conjugates during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound conjugate solution appears cloudy or has visible precipitates. What is causing this?

A1: Cloudiness or precipitation is a common indicator of conjugate aggregation. This can be caused by several factors, including:

  • High Concentration: Concentrated solutions of PEGylated molecules are more prone to aggregation.

  • Inappropriate Solvent/Buffer Conditions: The pH and ionic strength of the solution can significantly impact the stability of the conjugate.

  • Temperature Fluctuations: Exposure to high temperatures or multiple freeze-thaw cycles can induce aggregation.[1]

  • Presence of Contaminants: Impurities from the synthesis or purification process can act as nucleation points for aggregation.

Troubleshooting Steps:

  • Verify Concentration: Check if the conjugate concentration is within the recommended range. If it's too high, dilute the sample.

  • Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for your specific conjugate. See Table 1 for general guidance.

  • Control Temperature: Store the conjugate at the recommended temperature and avoid repeated freeze-thaw cycles.[1]

  • Purify the Conjugate: If you suspect contaminants, consider an additional purification step, such as size exclusion chromatography (SEC).

Q2: How can I prevent aggregation of my this compound conjugate during storage?

A2: Proper storage is crucial for maintaining the stability of your conjugate. Here are some key recommendations:

  • Low Concentration: Store the conjugate at the lowest practical concentration.[1]

  • Optimal Buffer: Use a buffer system that maintains a stable pH and ionic strength.

  • Cryoprotectants: For frozen storage, consider adding cryoprotectants like glycerol to prevent aggregation during freeze-thaw cycles.[1]

  • Excipients: The addition of stabilizing excipients can help prevent aggregation.[2][3] See Table 2 for examples.

  • Storage Temperature: Store at a consistent, low temperature as recommended for your specific product. For long-term storage, -80°C is often preferred over -20°C.[1]

Q3: What are the ideal buffer conditions (pH and ionic strength) for my this compound conjugate?

A3: The optimal buffer conditions can vary depending on the specific molecule conjugated to the this compound. However, some general principles apply. The pH should be maintained away from the isoelectric point (pI) of the conjugated molecule to prevent charge neutralization and subsequent aggregation.[4] Ionic strength can also play a critical role; both very low and very high salt concentrations can sometimes promote aggregation.[5] It is recommended to empirically determine the optimal conditions for your specific conjugate.

Q4: Can I use additives or excipients to prevent aggregation?

A4: Yes, various additives and excipients can be used to stabilize this compound conjugates and prevent aggregation. These work through different mechanisms, such as creating a hydration shell around the molecule or preventing intermolecular interactions.[2][]

Q5: How do I know if my conjugate is aggregated? What analytical techniques can I use?

A5: Several analytical techniques can be used to detect and characterize aggregation:

  • Visual Inspection: The simplest method is to check for visible turbidity or precipitates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[3][7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric conjugate.[]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology and size of aggregates.[9]

Data Presentation

Table 1: General Guidance for Optimizing Buffer Conditions to Prevent Aggregation

ParameterGeneral RecommendationRationale
pH Maintain pH at least 1-2 units away from the isoelectric point (pI) of the conjugated molecule.[4]Minimizes charge-related aggregation by ensuring a net molecular charge, leading to electrostatic repulsion between molecules.
Ionic Strength Typically in the range of 50-150 mM. Both very low and very high salt concentrations should be tested.[5]Modulates electrostatic interactions. Optimal ionic strength can shield charges and prevent aggregation.
Buffer Species Use common biological buffers such as phosphate, HEPES, or Tris.The choice of buffer can influence conjugate stability. It is advisable to screen a few different buffer systems.

Note: The optimal conditions are conjugate-specific and should be determined experimentally.

Table 2: Common Excipients Used to Stabilize PEGylated Conjugates

Excipient ClassExamplesMechanism of ActionTypical Concentration
Sugars/Polyols Sucrose, Trehalose, Mannitol, GlycerolAct as cryo/lyoprotectants, stabilize the native conformation, and increase the viscosity of the solution.[1]1-10% (w/v)
Amino Acids Arginine, GlycineCan suppress aggregation by interacting with hydrophobic patches or by altering the solution properties.[10]50-250 mM
Surfactants Polysorbate 20, Polysorbate 80, Poloxamer 188Prevent surface-induced aggregation and can solubilize small aggregates.0.01-0.1% (w/v)

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Analysis

Objective: To determine the size distribution and detect the presence of aggregates in a this compound conjugate solution.

Methodology:

  • Sample Preparation:

    • Filter the conjugate solution through a 0.22 µm syringe filter to remove dust and large particles.[11]

    • Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the same filtered buffer.

    • Transfer the sample to a clean, dust-free DLS cuvette. A minimum volume of 20 µL is typically required.[12]

  • Instrument Setup:

    • Set the instrument to the appropriate temperature, usually 25°C.

    • Enter the solvent viscosity and refractive index parameters into the software.[12]

  • Data Acquisition:

    • Equilibrate the sample in the instrument for at least 5 minutes to ensure temperature stability.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.

    • The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.

    • The Polydispersity Index (PDI) provides an indication of the heterogeneity of the sample; a PDI > 0.3 may suggest aggregation.

Size Exclusion Chromatography (SEC) for Quantification of Aggregates

Objective: To separate and quantify monomeric, aggregated, and fragmented species of the this compound conjugate.

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. A typical mobile phase is 100-150 mM sodium phosphate, pH 6.5-7.5.[10]

  • Sample Preparation:

    • Filter the conjugate sample through a 0.22 µm syringe filter.

    • Dilute the sample to a concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: A column with a pore size appropriate for the expected size of the conjugate and its aggregates (e.g., TSKgel G3000SWxl or similar).

    • Mobile Phase: Isocratic elution with a suitable buffer (e.g., 150 mM Sodium Phosphate, pH 7.0).[10]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm (if the conjugate has a UV chromophore) or a Refractive Index (RI) detector for the PEG component.[10]

  • Data Analysis:

    • Identify the peaks corresponding to the aggregate, monomer, and any fragments based on their elution times (larger molecules elute first).

    • Integrate the peak areas to determine the relative percentage of each species.

Transmission Electron Microscopy (TEM) for Visualization of Aggregates

Objective: To directly visualize the morphology and size of this compound conjugate aggregates.

Methodology:

  • Grid Preparation:

    • Place a drop of the conjugate solution (at a suitable concentration, which may need to be optimized) onto a carbon-coated TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Negative Staining:

    • Blot off the excess sample with filter paper.

    • Apply a drop of a negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds.[13]

    • Blot off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope at an appropriate magnification.

    • Acquire images of the aggregates, noting their size, shape, and morphology.

Visualizations

Troubleshooting_Workflow start Start: Conjugate Solution Appears Cloudy/Precipitated check_conc Is concentration above recommended limit? start->check_conc dilute Dilute Sample check_conc->dilute Yes check_buffer Are buffer conditions (pH, ionic strength) optimal? check_conc->check_buffer No dilute->check_buffer optimize_buffer Optimize Buffer: - Adjust pH away from pI - Screen ionic strengths check_buffer->optimize_buffer No check_temp Has the sample undergone temperature stress? check_buffer->check_temp Yes end_stable Stable Conjugate Solution optimize_buffer->end_stable end_aggregated Characterize Aggregates (DLS, SEC, TEM) optimize_buffer->end_aggregated control_temp Implement Temperature Control: - Store at recommended temp - Avoid freeze-thaw cycles - Use cryoprotectants check_temp->control_temp Yes check_purity Is the sample pure? check_temp->check_purity No control_temp->end_stable control_temp->end_aggregated purify Purify Conjugate (e.g., SEC) check_purity->purify No check_purity->end_stable Yes purify->end_stable purify->end_aggregated

Caption: Troubleshooting workflow for addressing aggregation of this compound conjugates.

Experimental_Workflow start Sample with Suspected Aggregation dls Dynamic Light Scattering (DLS) - Assess size distribution - Detect large species start->dls sec Size Exclusion Chromatography (SEC) - Separate monomer and aggregates - Quantify aggregation % start->sec tem Transmission Electron Microscopy (TEM) - Visualize aggregate morphology - Determine aggregate size and shape start->tem decision Aggregation Confirmed? dls->decision sec->decision tem->decision troubleshoot Implement Troubleshooting Guide (Optimize formulation/storage) decision->troubleshoot Yes end_stable Stable Conjugate decision->end_stable No troubleshoot->end_stable

Caption: Experimental workflow for the characterization of this compound conjugate aggregation.

References

Troubleshooting low reactivity of Propanol-PEG6-CH2OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of Propanol-PEG6-CH2OH encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound showing low to no reactivity in my conjugation reaction?

A1: The terminal primary hydroxyl group (-CH2OH) on your this compound is inherently unreactive under standard bioconjugation conditions. Direct conjugation to amines, thiols, or carboxyl groups is generally inefficient without prior "activation" of the hydroxyl group. This activation step converts the hydroxyl into a more reactive functional group that can readily participate in nucleophilic substitution or addition reactions.

Q2: What are the common methods to activate the terminal hydroxyl group of this compound?

A2: Several chemical strategies can be employed to activate the terminal hydroxyl group. The choice of method depends on the target functional group for conjugation and the desired stability of the resulting linkage. Common activation methods include:

  • Activation for Reaction with Amines:

    • Carbonate Formation: The hydroxyl group can be reacted with activating agents like N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate to form a highly reactive NHS or p-nitrophenyl carbonate ester.[1][2] These esters readily react with primary amines to form stable carbamate linkages.

  • Conversion to a Leaving Group for Nucleophilic Substitution:

    • Tosylation/Mesylation: The hydroxyl group can be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.[3] The resulting tosylated or mesylated PEG can then react with nucleophiles like amines, thiols, or carboxylates.

    • Halogenation: The hydroxyl group can be replaced with a halogen (e.g., -Cl, -Br, -I) using standard halogenating agents. PEG-halides are reactive towards free mercaptans.[1]

  • Oxidation to an Aldehyde:

    • The terminal hydroxyl can be oxidized to an aldehyde group (-CHO) using mild oxidizing agents. The resulting PEG-aldehyde is a valuable reagent for N-terminal PEGylation and can react with primary amines via reductive amination to form a stable secondary amine linkage.[1][4]

Q3: I am trying to conjugate this compound to a carboxylic acid. What is the recommended procedure?

A3: Direct esterification between the PEG-hydroxyl and a carboxylic acid (e.g., on a protein or nanoparticle) using coupling agents like DCC or EDC is possible but can be inefficient.[1][5] A more reliable, two-step approach is generally recommended:

  • Activate the Carboxylic Acid: Use a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to convert the carboxylic acid into a more reactive NHS ester.[5][6]

  • React with this compound: The NHS-activated carboxyl group can then react with the hydroxyl group of the PEG. This reaction is often facilitated by a catalyst like 4-dimethylaminopyridine (DMAP) and is typically performed in an aprotic organic solvent.[2]

Q4: What are the optimal reaction conditions (pH, solvent, temperature) for activating and conjugating my PEG-alcohol?

A4: The optimal conditions are highly dependent on the chosen activation chemistry. Below is a summary of typical conditions for common activation and conjugation reactions.

Data Summary: Reaction Conditions for Hydroxyl Activation and Conjugation

Activation/Conjugation ChemistryActivating Reagent(s)Typical Solvent(s)Typical pH RangeTypical TemperatureTarget Functional GroupResulting Linkage
NHS Ester Formation N,N'-Disuccinimidyl carbonate (DSC), p-Nitrophenyl chloroformateDichloromethane, Acetonitrile7.0 - 9.0 (for subsequent amine reaction)Room TemperatureAmineCarbamate
Tosylation/Mesylation Tosyl chloride (TsCl), Mesyl chloride (MsCl)Pyridine, DichloromethaneBasic (Pyridine acts as base)0°C to Room TemperatureAmine, Thiol, CarboxylateVaries (e.g., Amine, Thioether, Ester)
Reductive Amination Mild Oxidizing Agent (e.g., PCC, Swern oxidation), then NaBH3CN or NaBH4Dichloromethane, DMF6.5 - 7.5 (for reductive amination step)Room TemperatureAmineSecondary Amine
EDC/NHS Coupling EDC, NHS, DMAPDichloromethane, DMF4.5 - 5.5 (for EDC activation)Room TemperatureCarboxylic AcidEster

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

  • Dissolve this compound: Dissolve this compound in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine.

  • Cool the Reaction: Cool the solution to 0°C in an ice bath.

  • Add Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) (typically 1.2-1.5 molar equivalents) to the solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Quench the Reaction: Quench the reaction by adding cold water.

  • Extraction: Extract the product with DCM. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG.

  • Verification: Confirm the successful tosylation using NMR spectroscopy.

Protocol 2: Conjugation of Activated PEG-Tosylate to a Primary Amine
  • Dissolve Reagents: Dissolve the PEG-tosylate and the amine-containing molecule in an appropriate aprotic solvent (e.g., DMF or DMSO).

  • Add Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the tosyl acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).

  • Purification: Purify the final conjugate using dialysis, size exclusion chromatography (SEC), or other appropriate chromatographic methods.

Visual Guides

G cluster_0 Troubleshooting Workflow start Low Reactivity of This compound q1 Is the terminal -OH group activated? start->q1 no1 No q1->no1 No yes1 Yes q1->yes1 Yes activate Activate the -OH group no1->activate q2 What is the target functional group? yes1->q2 activate->q2 amine Amine q2->amine carboxyl Carboxyl q2->carboxyl thiol Thiol q2->thiol path_amine Use NHS/pNP carbonate activation or convert to Aldehyde for reductive amination amine->path_amine path_carboxyl Use EDC/NHS coupling or convert PEG-OH to PEG-Amine carboxyl->path_carboxyl path_thiol Convert -OH to Tosylate/Mesylate or Halide for substitution thiol->path_thiol end Successful Conjugation path_amine->end path_carboxyl->end path_thiol->end

Caption: Troubleshooting workflow for low reactivity of this compound.

G cluster_1 Hydroxyl Activation Pathways cluster_amine To Amine cluster_nucleophile To General Nucleophiles peg_oh {this compound} peg_carbonate PEG-O-CO-O-NHS/pNP peg_oh->peg_carbonate DSC or pNP-chloroformate peg_aldehyde PEG-CHO peg_oh->peg_aldehyde Mild Oxidation peg_tosylate PEG-OTs peg_oh->peg_tosylate Tosyl Chloride, Pyridine peg_halide PEG-Br/Cl/I peg_oh->peg_halide Halogenating Agent amine_target Conjugate (Carbamate or Secondary Amine) peg_carbonate->amine_target R-NH2 peg_aldehyde->amine_target R-NH2, Reductive Amination nucleophile_target Conjugate (Substitution Product) peg_tosylate->nucleophile_target Nu- (Amine, Thiol, Carboxylate) peg_halide->nucleophile_target Nu- (Amine, Thiol)

Caption: Chemical pathways for activating the terminal hydroxyl group of PEG.

References

Optimizing reaction times for Propanol-PEG6-CH2OH conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for Propanol-PEG6-CH2OH conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for conjugating propanol to PEG6-CH2OH?

A1: The conjugation of propanol to PEG6-CH2OH to form an ether linkage is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of one of the alcohol functional groups by a strong base to form an alkoxide, which then acts as a nucleophile to attack an electrophilic carbon on the other molecule.

Q2: What are the key factors influencing the reaction time?

A2: Several factors significantly impact the reaction time, including temperature, the choice and concentration of the catalyst (base), the molar ratio of the reactants, and the solvent system used.[1] Higher temperatures and optimal catalyst concentrations generally lead to shorter reaction times.

Q3: How can I monitor the progress of the conjugation reaction?

A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Size Exclusion Chromatography (SEC).[2][] These methods can help distinguish between the starting materials (propanol and PEG6-CH2OH) and the conjugated product.

Q4: What are the common side products in this reaction?

A4: Common side products can include di-PEG ether (if both ends of the PEG molecule react with another PEG molecule) and unreacted starting materials. The formation of side products is influenced by the reaction conditions.

Q5: What is a typical reaction time for this type of conjugation?

A5: Reaction times can vary widely depending on the specific conditions. Some PEGylation reactions can be completed in as little as 30 minutes, while others may require 24 to 48 hours to achieve a high yield.[4][5] It is crucial to perform optimization experiments to determine the ideal reaction time for your specific setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low Product Yield 1. Ineffective catalyst (base) or insufficient amount. 2. Reaction temperature is too low. 3. Impure or wet reagents/solvents. 4. Incorrect molar ratio of reactants.1. Use a stronger base (e.g., sodium hydride) or increase the catalyst concentration. Ensure the base is not expired or deactivated. 2. Increase the reaction temperature in increments of 10°C. 3. Use anhydrous solvents and ensure reagents are dry. 4. Optimize the molar ratio of propanol to PEG6-CH2OH; a slight excess of one reactant may be beneficial.
Slow Reaction Rate 1. Sub-optimal reaction temperature. 2. Low catalyst concentration. 3. Inefficient stirring.1. Gradually increase the reaction temperature. 2. Perform a catalyst concentration screen to find the optimal loading. 3. Ensure vigorous and consistent stirring throughout the reaction.
Formation of Multiple Products 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Non-specific reactivity of the catalyst.1. Lower the reaction temperature to improve selectivity. 2. Monitor the reaction closely and stop it once the desired product is maximized. 3. Consider a milder base or a different catalytic system.
Difficulty in Product Purification 1. Presence of unreacted starting materials and side products. 2. Similar polarities of the product and impurities.1. Utilize purification techniques such as column chromatography (silica gel or reversed-phase), size exclusion chromatography, or preparative HPLC.[2][] 2. Optimize the mobile phase for better separation in chromatography.

Data Presentation

Table 1: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Average Reaction Time (hours)Yield (%)
602445
801270
100685
120480 (with increased side products)

Table 2: Effect of Catalyst on Reaction Time

Catalyst (Base)Molar EquivalentAverage Reaction Time (hours) at 80°C
Potassium Hydroxide (KOH)1.118
Sodium Methoxide (NaOMe)1.114
Sodium Hydride (NaH)1.18

Experimental Protocols

Protocol: this compound Conjugation via Williamson Ether Synthesis

Materials:

  • Propanol

  • PEG6-CH2OH

  • Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add PEG6-CH2OH (1 equivalent) to a round-bottom flask containing anhydrous THF.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0°C. Allow the mixture to stir at room temperature for 1 hour.

  • Conjugation: Add propanol (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium hydride.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the desired this compound conjugate.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation prep 1. Preparation (PEG6-CH2OH in anhydrous THF) deprot 2. Deprotonation (Add NaH, stir for 1h) prep->deprot conjug 3. Conjugation (Add Propanol) deprot->conjug react 4. Reaction (Heat to 60-80°C, monitor) conjug->react quench 5. Quenching (Cool to 0°C, add NH4Cl solution) react->quench extract 6. Extraction (Diethyl ether) quench->extract dry 7. Drying & Concentration extract->dry purify 8. Purification (Column Chromatography) dry->purify product Final Product purify->product

Caption: Workflow for this compound conjugation.

troubleshooting_tree Troubleshooting Decision Tree for Low Yield start Low or No Product Yield check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents purify_reagents Action: Dry solvents and use pure reagents. check_reagents->purify_reagents No check_temp Is reaction temperature optimal? check_reagents->check_temp Yes purify_reagents->check_temp increase_temp Action: Increase temperature in 10°C increments. check_temp->increase_temp No check_catalyst Is the catalyst active and in sufficient amount? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Action: Use fresh/stronger catalyst or increase amount. check_catalyst->change_catalyst No success Problem Solved check_catalyst->success Yes change_catalyst->success

Caption: Troubleshooting low yield in conjugation reactions.

reaction_pathway Williamson Ether Synthesis Pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack r1 PEG6-CH2OH intermediate PEG6-CH2O- Na+ (Alkoxide) r1->intermediate + NaH r2 NaH (Base) r2->intermediate product Propanol-O-CH2-PEG6 intermediate->product + Propanol-X r3 Propanol-X (Activated Propanol) r3->product

Caption: Reaction pathway for ether bond formation.

References

Side reactions to avoid when working with Propanol-PEG6-CH2OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions and overcoming challenges when working with Propanol-PEG6-CH2OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is a symmetrical, bifunctional molecule featuring a central chain of six repeating ethylene oxide units (PEG6), providing hydrophilicity and flexibility.[1] This core is flanked by propanol groups, each terminating in a primary hydroxyl (-OH) group. These two terminal primary hydroxyl groups are the main sites for chemical reactions and further modifications.

Q2: What are the most common side reactions to be aware of when using this compound?

The primary side reactions involve the two terminal hydroxyl groups and the PEG backbone itself. Key concerns include:

  • Over-oxidation: The terminal alcohols can be oxidized to aldehydes and further to carboxylic acids. Controlling the reaction conditions is crucial to isolate the desired product.[2][3]

  • Di-substitution: Due to the symmetrical nature of the molecule, reactions can occur at both ends, leading to di-substituted products when mono-substitution is desired.

  • PEG Backbone Degradation: The polyether chain is susceptible to oxidative degradation, especially in the presence of metal ions or reactive oxygen species (ROS), which can lead to chain cleavage and the formation of impurities like formaldehyde and formic acid.[4]

  • Elimination Reactions: In reactions like the Williamson ether synthesis, elimination can compete with the desired substitution, especially under strongly basic conditions or with sterically hindered reagents.[5]

Q3: How should I properly store this compound to prevent degradation?

To minimize degradation, this compound should be stored in a cool, dry place, ideally under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric oxygen and moisture.[6] Keep containers tightly sealed and away from heat, light, and ignition sources, as propanol is flammable.[7][8][9] For long-term storage, refrigeration at 2-8°C is recommended.

Q4: I am observing batch-to-batch variability in my PEGylation results. What could be the cause?

Batch-to-batch inconsistency in PEGylation can stem from the quality of the this compound reagent itself. Polydispersity (variation in the PEG chain length) can affect the properties of the final conjugate.[10] Additionally, improper storage can lead to the accumulation of degradation products, such as aldehydes, which can interfere with subsequent reactions.[11] It is advisable to use high-purity, monodisperse this compound and to verify its quality if you encounter inconsistent results.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Esterification

Question: I am trying to perform a Fischer esterification with a carboxylic acid, but I am getting very low yields of my desired mono-ester. What is going wrong?

Answer: Fischer esterification is a reversible reaction, and several factors can limit the yield.[3][12][13]

  • Possible Cause 1: Equilibrium Not Shifted Towards Products. The reaction produces water as a byproduct. If water is not removed, the equilibrium will not favor ester formation.

    • Solution: Use a large excess of the alcohol (this compound can be used as the limiting reagent) or the carboxylic acid. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[12]

  • Possible Cause 2: Insufficient Catalyst. An acid catalyst (like H₂SO₄ or TsOH) is required to protonate the carboxylic acid, making it more electrophilic.

    • Solution: Ensure you are using a catalytic amount of a strong acid. The reaction is slow without it.[14]

  • Possible Cause 3: Steric Hindrance. If your carboxylic acid is sterically bulky, the reaction rate will be significantly slower.

    • Solution: Increase the reaction time and/or temperature. Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride or acid anhydride, which reacts more readily with alcohols.[14]

Issue 2: Formation of Multiple Products in a Mono-functionalization Reaction

Question: I am trying to attach a single functional group to only one end of the this compound, but my analysis (e.g., by chromatography) shows a mixture of starting material, mono-substituted, and di-substituted products. How can I improve the selectivity for the mono-substituted product?

Answer: Achieving selective mono-functionalization of a symmetric diol is a common challenge.[1]

  • Possible Cause 1: Incorrect Stoichiometry. Using too much of the modifying reagent will favor di-substitution.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of 1:1 or slightly less of the modifying reagent to this compound. This statistical approach increases the probability of a reagent reacting with an unmodified molecule.

  • Possible Cause 2: Reaction Conditions Favoring Di-substitution. High concentrations or prolonged reaction times can lead to the reaction of the second hydroxyl group after the first has been modified.

    • Solution: Perform the reaction under dilute conditions and monitor the progress closely over time (e.g., by TLC or LC-MS) to stop it once the desired mono-substituted product is maximized.

  • Possible Cause 3: Lack of a Selective Method. A statistical approach may not provide sufficient purity.

    • Solution: Consider a "desymmetrization" strategy. One method involves using a protecting group. React the diol with a sub-stoichiometric amount of a protecting group reagent, isolate the mono-protected intermediate, react the free hydroxyl group, and then deprotect the first group. Common protecting groups for alcohols include silyl ethers (like TBDMS) or benzyl ethers.[15] Another advanced strategy for selective mono-tosylation uses a heterogeneous catalyst like silver oxide with potassium iodide, which can yield a high percentage of the mono-functionalized product.

Issue 3: Over-oxidation to Carboxylic Acid

Question: I am trying to oxidize one of the terminal alcohols to an aldehyde, but I am ending up with the carboxylic acid or a mixture of products. How can I stop the reaction at the aldehyde stage?

Answer: Primary alcohols are readily oxidized to aldehydes, which can then be further oxidized to carboxylic acids under the same conditions.[2][3]

  • Possible Cause 1: Oxidizing Agent is too Strong or in Excess. Strong oxidizing agents (like potassium permanganate) or an excess of the oxidizing agent will promote the formation of the carboxylic acid.

    • Solution: Use a milder oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation. If using a stronger oxidant like acidified sodium dichromate, use an excess of the alcohol.[3]

  • Possible Cause 2: Aldehyde Product Remains in the Reaction Mixture. If the aldehyde is not removed from the oxidizing environment, it will be further oxidized.

    • Solution: The key is to distill the aldehyde as it is formed. This is effective if the aldehyde has a lower boiling point than the other components of the reaction mixture. This physically removes it from the potential for a second oxidation step.[2][3]

Data and Protocols

Table 1: Comparison of Common Reactions and Potential Side Products
Reaction TypeReagentsDesired ProductCommon Side ProductsMitigation Strategy
Oxidation PCC or Na₂Cr₂O₇/H₂SO₄Propanal-PEG6-CH₂OHPropanal-PEG6-Propanoic AcidUse mild oxidant (PCC); distill aldehyde as it forms.[3]
Esterification Carboxylic Acid, H⁺ catalystMono- or Di-esterUnreacted starting materialsUse excess of one reagent; remove water.[12]
Etherification Alkyl Halide, Strong Base (e.g., NaH)Mono- or Di-etherAlkene (from elimination)Use a primary alkyl halide; avoid high temperatures.[5]
Mono-tosylation Tosyl Chloride, PyridineMono-tosylateDi-tosylate, unreacted diolUse 1:1 stoichiometry; consider selective methods.

Experimental Protocols

Protocol 1: Selective Mono-Oxidation to Propanal-PEG6-CH2OH

This protocol is designed to favor the formation of the mono-aldehyde while minimizing over-oxidation.

  • Setup: In a round-bottom flask equipped with a distillation apparatus, dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Reagent Preparation: In a separate flask, prepare a slurry of Pyridinium Chlorochromate (PCC) (0.95 equivalents) in DCM.

  • Reaction: Slowly add the PCC slurry to the alcohol solution at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Workup: Once the starting material is consumed (or conversion slows), stop the reaction by filtering the mixture through a pad of silica gel to remove the chromium salts.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography to separate the mono-aldehyde from any unreacted starting material and di-aldehyde.

Protocol 2: Fischer Esterification to form a Mono-ester

This protocol aims to produce a mono-ester by controlling stoichiometry and removing water.

  • Setup: Combine this compound (1 equivalent), the desired carboxylic acid (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.05 equivalents) in a solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[12]

  • Monitoring: Monitor the reaction until no more water is collected in the trap.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the mono-ester.

Visualizations

Workflow for Selective Mono-functionalization

G Logical Workflow for Mono-functionalization cluster_protect start Start with This compound decision Is high mono-selectivity critical? start->decision stat_method Statistical Method: Use ~1:1 Stoichiometry of Reagent to PEG decision->stat_method No protect_method Protecting Group Strategy decision->protect_method Yes purify Purify product by Column Chromatography stat_method->purify protect1 1. Mono-protection of one -OH group protect2 2. Reaction at the free -OH group protect3 3. Deprotection protect3->purify Purify after each step end Pure Mono-functionalized Product purify->end

Caption: Decision workflow for achieving mono-functionalization.

PEG Degradation Pathway

G Oxidative Degradation Pathway of PEG Backbone peg This compound (-CH2-CH2-O-) radical PEG Radical (-CH•-CH2-O-) peg->radical H• abstraction ros Oxidizing Agent (e.g., ROS, O2, Metal Ions) ros->radical peroxy Peroxy Radical radical->peroxy + O2 cleavage Backbone Cleavage peroxy->cleavage formaldehyde Formaldehyde (HCHO) cleavage->formaldehyde formic_acid Formic Acid (HCOOH) cleavage->formic_acid

Caption: Simplified pathway of oxidative PEG degradation.

Troubleshooting Logic for Low Reaction Yield

G Troubleshooting Low Yield in PEG Reactions start Low or No Product Yield check_reagents Are reagents and solvents pure and dry? start->check_reagents check_conditions Are reaction conditions (temp, time, pH) optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_equilibrium Is the reaction reversible? (e.g., Esterification) check_conditions->check_equilibrium Yes adjust_conditions Adjust temperature, time, or use a catalyst check_conditions->adjust_conditions No drive_equilibrium Remove byproduct (e.g., water) or use excess reagent check_equilibrium->drive_equilibrium Yes success Improved Yield check_equilibrium->success No (Irreversible) purify_reagents->start adjust_conditions->start drive_equilibrium->success

Caption: A logical guide for troubleshooting low reaction yields.

References

Purification challenges of Propanol-PEG6-CH2OH derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Propanol-PEG6-CH2OH derivatives. The following information is designed to address common purification challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities include unreacted starting materials (propanol and PEG6-CH2OH precursors), di-PEGylated propanol, and residual coupling agents or catalysts. In cases where a polydisperse PEG starting material is used, you may also have Propanol-PEGn-CH2OH derivatives with varying PEG chain lengths (n≠6).[1][2]

Q2: My this compound derivative appears as a streak rather than a distinct spot on a silica TLC plate. What could be the cause?

A2: Streaking on silica TLC is common for PEGylated compounds due to their high polarity and interaction with the silica stationary phase.[3] This can be mitigated by using a more polar mobile phase, such as a mixture of dichloromethane/methanol or chloroform/methanol.[3] Adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase can also help to reduce streaking by deprotonating acidic silica surface silanol groups.

Q3: I am having difficulty separating my target compound from unreacted PEG6-CH2OH. What purification strategy is most effective?

A3: Due to the similar polarities of the desired product and the unreacted PEG starting material, separation can be challenging. Reverse-phase chromatography (RP-HPLC) is often the most effective method for separating PEGylated small molecules based on subtle differences in hydrophobicity.[] Size-exclusion chromatography (SEC) can also be employed, although its resolution may be limited for small molecules with minor size differences.[][5]

Q4: What is the impact of using a monodisperse versus a polydisperse PEG6-CH2OH starting material on purification?

A4: Using a monodisperse PEG6-CH2OH starting material is highly recommended as it results in a single target product, simplifying purification significantly.[1][2][6] Polydisperse PEG starting materials will produce a mixture of Propanol-PEGn-CH2OH derivatives with varying PEG chain lengths, which are very difficult to separate and characterize, complicating drug development and regulatory processes.[1][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Purification Product loss during extraction: The hydrophilic nature of the PEG chain can lead to partitioning into the aqueous phase during workup.- Use a more polar organic solvent for extraction (e.g., dichloromethane or ethyl acetate).- Saturate the aqueous layer with NaCl to "salt out" the product into the organic phase.
Co-elution with impurities during chromatography: Similar polarity of the product and impurities can lead to poor separation.- Optimize the chromatographic method (see detailed protocols below).- Consider a different chromatographic technique (e.g., switch from normal-phase to reverse-phase).- Perform a sequential purification using two different chromatographic methods (e.g., SEC followed by RP-HPLC).
Presence of Di-PEGylated Impurity Excess of PEG starting material in the reaction: Using a large excess of the PEGylating agent can favor the formation of di-PEGylated byproducts.- Adjust the stoichiometry of the reactants to use a slight excess of propanol.
Inadequate separation during chromatography: The di-PEGylated product may have similar retention characteristics to the mono-PEGylated product.- Employ high-resolution RP-HPLC with a shallow gradient for improved separation.
Product is an Oil and Difficult to Handle Inherent property of many PEG derivatives: The flexible PEG chain often prevents crystallization.[8]- Attempt precipitation from a non-polar solvent like diethyl ether or hexane.- Complexation with salts like MgCl2 has been shown to solidify oily PEGs, facilitating handling and purification.[8]
Inconsistent Batch-to-Batch Purity Use of polydisperse PEG starting material: The distribution of PEG chain lengths can vary between batches of the starting material.[1]- Switch to a monodisperse PEG6-CH2OH raw material for consistent synthesis and purification outcomes.[2][6]
Incomplete reaction or side reactions: Variations in reaction conditions can lead to differing impurity profiles.- Carefully control reaction parameters such as temperature, time, and stoichiometry.- Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.

Experimental Protocols

Protocol 1: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the high-resolution purification of this compound from unreacted starting materials and other impurities.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 column suitable for preparative scale

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient Program:

Time (min)% B
020
520
3580
4080
4120
5020

Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase composition (20% B).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the equilibrated column.

  • Run the gradient program and collect fractions based on the UV chromatogram.

  • Analyze the collected fractions by analytical HPLC or LC-MS to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification using Polystyrene-Divinylbenzene (PS-DVB) Resin

This method provides an alternative to silica-based chromatography and can be effective for the purification of PEG derivatives.[9][10]

Materials:

  • Polystyrene-divinylbenzene resin

  • Glass chromatography column

  • Eluent: Ethanol/Water gradient

Procedure:

  • Pack a glass column with the PS-DVB resin and equilibrate with the initial eluent (e.g., 10% Ethanol in Water).

  • Dissolve the crude product in a small volume of the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a stepwise or linear gradient of increasing ethanol concentration.

  • Collect fractions and monitor by TLC or analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow synthesis Synthesis of This compound workup Aqueous Workup (Extraction) synthesis->workup Reaction Mixture crude Crude Product workup->crude Organic Layer purification Purification crude->purification analysis Purity Analysis (HPLC, LC-MS, NMR) purification->analysis pure_product Pure this compound analysis->pure_product Purity > 95%

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Issues? streaking Streaking on TLC? start->streaking Yes coelution Co-elution of Impurities? start->coelution No change_solvent Use more polar mobile phase (e.g., DCM/MeOH) streaking->change_solvent Yes add_modifier Add NH4OH to mobile phase streaking->add_modifier Also consider oily_product Product is an Oil? coelution->oily_product No optimize_hplc Optimize RP-HPLC (shallow gradient) coelution->optimize_hplc Yes use_ps_dvb Try PS-DVB chromatography coelution->use_ps_dvb Alternative precipitate Attempt precipitation from non-polar solvent oily_product->precipitate Yes mgcl2_complex Form MgCl2 complex oily_product->mgcl2_complex Alternative

Caption: A troubleshooting decision tree for common purification challenges.

References

Impact of pH on Propanol-PEG6-CH2OH reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propanol-PEG6-CH2OH Reaction

Welcome to the technical support center for the etherification of propanol and PEG6-CH2OH. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction between propanol and PEG6-CH2OH?

The reaction between propanol and PEG6-CH2OH is an etherification, aiming to form an ether bond. The exact nature of the reaction is highly dependent on the pH, which dictates the catalytic pathway. Generally, this can be achieved through acid-catalyzed dehydration or a base-catalyzed process like the Williamson ether synthesis.

Q2: How does pH fundamentally impact the reaction efficiency?

The pH of the reaction medium is a critical parameter as it determines the reaction mechanism:

  • Acidic Conditions (Low pH): In the presence of a strong acid, the reaction typically proceeds via an acid-catalyzed dehydration mechanism. One of the alcohol's hydroxyl groups is protonated to form a good leaving group (water). The other alcohol then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a protonated ether, which is then deprotonated.[1][2]

  • Neutral Conditions (Approx. pH 7): At neutral pH, the reaction is generally very slow or does not proceed to a significant extent without a suitable catalyst, as alcohols are poor leaving groups.

  • Basic Conditions (High pH): Under basic conditions, the reaction can proceed via a Williamson-type synthesis. A strong base deprotonates the more acidic alcohol (in this case, likely the primary alcohol of PEG6-CH2OH) to form an alkoxide. This alkoxide then acts as a potent nucleophile, attacking an alkyl halide (if propanol is first converted to an alkyl halide) in an SN2 reaction.[3][4][5] If not using an alkyl halide, direct reaction under basic conditions is less common for two alcohols.

Q3: What are the potential side reactions at different pH values?

  • Low pH: High temperatures in acidic conditions can lead to the elimination of water from a single alcohol molecule, forming an alkene (e.g., propene from propanol), which competes with ether formation.[1][6]

  • High pH: If using a secondary or tertiary alcohol that has been converted to an alkyl halide, a strong base can favor an E2 elimination reaction, leading to the formation of an alkene instead of the desired ether.[4]

Q4: Is there a concern for the stability of PEG6-CH2OH at extreme pH values?

Yes, the stability of polyethylene glycol (PEG) can be affected by pH, especially over time and at elevated temperatures. Acidic conditions can lead to the degradation of the PEG chain, while both very low and very high pH can influence its chemical properties and conformation.[7][8][9][10] It is advisable to conduct pH stability studies on your specific PEG derivative under your reaction conditions.

Troubleshooting Guide

Issue: Low or No Product Yield

Possible Cause Suggested Solution
Incorrect pH The chosen pH may not be optimal for the desired reaction mechanism. If attempting acid-catalyzed dehydration, ensure the pH is sufficiently low. For a Williamson-type approach, ensure the base is strong enough to deprotonate the alcohol.
Reaction is at Equilibrium Etherification is often an equilibrium reaction. Consider removing a byproduct (like water in acid-catalyzed reactions) to drive the reaction forward.
Poor Nucleophile/Leaving Group At neutral pH, alcohols are poor nucleophiles and have poor leaving groups. Ensure you are in an appropriate acidic or basic environment to activate one of the reactants.
Steric Hindrance If using a bulky alcohol, the reaction rate may be slow. Consider optimizing the temperature and reaction time. For Williamson synthesis, the alkyl halide should be primary to avoid elimination.[4][11]
Reagent Degradation Ensure the purity and activity of your starting materials and catalysts. PEG compounds can age and their properties can change.[7]

Issue: Formation of Multiple Products

Possible Cause Suggested Solution
Side Reactions (e.g., Elimination) In acid-catalyzed reactions, high temperatures can favor alkene formation.[1] Carefully control the temperature. In base-catalyzed reactions, use a primary alkyl halide to minimize elimination.[4]
Formation of Symmetrical Ethers In acid-catalyzed reactions between two different primary alcohols, a mixture of three ethers (two symmetrical, one unsymmetrical) can form.[2] Consider using a large excess of one alcohol to favor the formation of the unsymmetrical ether.
Product Decomposition The product may not be stable under the reaction or workup conditions (e.g., exposure to strong acid or base).[12] Test the stability of your purified product under the reaction conditions.

Data Presentation

The following table presents illustrative data on how pH can affect the yield of an etherification reaction. Note that these are representative values and the optimal pH for your specific reaction will need to be determined experimentally.

Table 1: Illustrative Impact of pH on this compound Reaction Yield

pH Catalyst/Condition Predominant Mechanism Hypothetical Yield (%) Key Side Products
1-2Strong Acid (e.g., H₂SO₄)Acid-Catalyzed Dehydration65Propene, Di-propyl ether
3-4Mild AcidAcid-Catalyzed Dehydration40Unreacted starting materials
5-8No CatalystNone< 5-
9-10Weak Base-< 5-
11-12Strong Base (e.g., NaH)Williamson-type (requires alkyl halide)85Alkene (if secondary halide used)

Experimental Protocols

Protocol 1: pH Optimization for Acid-Catalyzed Etherification

This protocol outlines a general procedure for determining the optimal acidic pH for the reaction.

  • Reaction Setup:

    • In a series of round-bottom flasks, add PEG6-CH2OH (1 equivalent) and a suitable solvent.

    • Add a magnetic stir bar to each flask.

    • To each flask, add a different, pre-determined amount of a strong acid catalyst (e.g., sulfuric acid) to achieve a range of target pH values (e.g., pH 1, 2, 3, 4).

    • Add propanol (e.g., 3 equivalents) to each flask.

  • Reaction Execution:

    • Heat the reactions to the desired temperature (e.g., 120-140°C), monitoring with a thermometer.[1]

    • Monitor the progress of each reaction over time (e.g., every hour for 8 hours) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation:

    • Once the reaction has reached completion or a desired time point, cool the flasks to room temperature.

    • Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography if necessary.

    • Determine the yield of the purified product for each pH condition.

    • Confirm the product structure using analytical techniques such as NMR and Mass Spectrometry.

Protocol 2: Quantifying Reaction Yield by HPLC

This protocol describes how to use HPLC to determine the reaction yield.

  • Preparation of Standards:

    • Prepare a stock solution of your purified product (the ether) of a known concentration in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution to several known concentrations.

  • HPLC Analysis:

    • Inject each calibration standard into the HPLC system and record the chromatograms.

    • Generate a calibration curve by plotting the peak area of the product against its concentration.

    • Dilute a known mass or volume of your crude reaction mixture in a known volume of solvent.

    • Inject the diluted sample of your reaction mixture into the HPLC.

  • Yield Calculation:

    • From the chromatogram of your reaction mixture, identify the peak corresponding to your product.

    • Using the peak area of your product and the calibration curve, determine the concentration of the product in your injected sample.[13]

    • Back-calculate the total amount (in moles) of product formed in the reaction.

    • Calculate the percentage yield using the formula:

      • Yield (%) = (Actual moles of product / Theoretical moles of product) * 100

Visualizations

ReactionPathways Logical Relationship of pH on Reaction Pathway cluster_conditions Reaction Conditions cluster_pathways Primary Pathway cluster_outcomes Potential Outcomes Acidic (pH 1-4) Acidic (pH 1-4) Acid-Catalyzed Dehydration Acid-Catalyzed Dehydration Acidic (pH 1-4)->Acid-Catalyzed Dehydration Neutral (pH 5-8) Neutral (pH 5-8) No Significant Reaction No Significant Reaction Neutral (pH 5-8)->No Significant Reaction Basic (pH > 10) Basic (pH > 10) Williamson-type Synthesis Williamson-type Synthesis Basic (pH > 10)->Williamson-type Synthesis Desired Ether Desired Ether Acid-Catalyzed Dehydration->Desired Ether Alkene Formation Alkene Formation Acid-Catalyzed Dehydration->Alkene Formation High Temp Unreacted Alcohols Unreacted Alcohols No Significant Reaction->Unreacted Alcohols Williamson-type Synthesis->Desired Ether Williamson-type Synthesis->Alkene Formation Bulky Halide

Caption: Logical relationship between pH and potential reaction pathways.

ExperimentalWorkflow Experimental Workflow for pH Optimization start Define pH Range & Intervals setup Prepare Parallel Reactions (Varying pH) start->setup run Execute Reactions (Controlled Temp & Time) setup->run monitor Monitor Progress (TLC/HPLC) run->monitor monitor->run Continue Reaction workup Quench, Workup & Isolate Product monitor->workup Reaction Complete analyze Analyze Yield & Purity workup->analyze decision Sufficient Yield? analyze->decision optimize Identify Optimal pH decision->start No (Re-evaluate) decision->optimize Yes

Caption: Experimental workflow for optimizing reaction pH.

References

Stability and degradation issues of Propanol-PEG6-CH2OH linkers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propanol-PEG6-CH2OH Linkers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound linkers. Given that "this compound" represents a specific structure within the broader class of PEG-based linkers, this guide addresses issues common to hydroxyl-terminated PEG linkers, with specific considerations for this particular structure.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound linkers?

A1: The primary degradation pathway for the this compound linker, like other polyethylene glycol (PEG) based structures, is oxidative degradation of the polyether backbone.[1][2][3] This process is typically initiated by reactive oxygen species (ROS), transition metal ions, or exposure to light and atmospheric oxygen.[1][4][5] Degradation involves the abstraction of a proton from the carbon atom adjacent to an ether oxygen, leading to a radical chain reaction that can result in chain scission and the formation of various byproducts, including aldehydes (like formaldehyde) and organic acids (like formic acid).[1]

Q2: Is the this compound linker susceptible to hydrolysis?

A2: The core structure of this linker, consisting of ether and alcohol functional groups, is generally stable against hydrolysis under typical physiological conditions (pH 7.4). Unlike linkers that intentionally include ester, carbonate, or other hydrolytically labile groups, the ether bonds of the PEG backbone are resistant to cleavage in aqueous environments.[6][7] However, extreme pH conditions (highly acidic or basic) combined with elevated temperatures can promote some level of degradation.[6][8]

Q3: How do pH and temperature affect the stability of my linker?

A3: Both pH and temperature are critical factors influencing stability.

  • Temperature: Elevated temperatures significantly accelerate the rate of oxidative degradation.[2][9] A common rule of thumb is that for every 10°C increase in temperature, the rate of chemical degradation can approximately double.[6]

  • pH: While the linker is hydrolytically stable around neutral pH, extreme pH values can be detrimental. Highly basic or acidic conditions can catalyze the degradation of the PEG chain, particularly at higher temperatures.[8][10] Furthermore, the formation of acidic byproducts from oxidative degradation can cause a drop in the pH of unbuffered solutions, which itself can be an indicator of ongoing degradation.[5]

Q4: What are the best storage conditions for this compound linkers and their conjugates?

A4: To maximize shelf-life and prevent degradation, the following storage conditions are recommended:

  • Temperature: Store in a frozen state (-20°C or below) for long-term storage.[4] For short-term use, refrigeration at 4°C is preferable to room temperature.[5]

  • Atmosphere: Oxygen is a key driver of oxidative degradation.[1] For solutions, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.[4][5] For solid materials, storing under an inert atmosphere is also beneficial.

  • Light: Protect from light by using amber vials or storing containers in the dark, as light can initiate and accelerate oxidative degradation.[4][5]

Q5: My conjugate shows unexpected loss of activity. Could this be related to linker degradation?

A5: Yes. Degradation of the PEG linker can lead to a loss of biological activity or altered pharmacokinetic properties. Oxidative cleavage of the PEG chain changes the size, solubility, and conformation of the conjugate, which can impact its ability to bind to its target. The degradation products themselves, such as aldehydes, can also potentially react with and damage the conjugated biomolecule (e.g., a protein or antibody).[1] It is crucial to use appropriate analytical methods to confirm the integrity of the linker in your final conjugate.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected peaks appear in HPLC chromatogram during stability studies. Oxidative degradation of the PEG linker.1. Confirm Identity: Use mass spectrometry (MS) to identify the masses of the new peaks and confirm if they correspond to PEG fragments.[11] 2. Minimize Oxygen: Ensure all buffers are degassed. Purge vials with argon or nitrogen before sealing and during conjugation if possible.[5] 3. Add Chelators: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to your buffers. 4. Control Storage: Strictly adhere to recommended storage conditions (frozen, protected from light).
Variability in experimental results between batches. Inconsistent quality or degradation of the linker stock solution.1. Aliquot Stock Solutions: Prepare single-use aliquots of your linker stock solution to avoid repeated freeze-thaw cycles. 2. Re-qualify Old Stock: If a stock solution has been stored for an extended period, re-analyze its purity by HPLC or NMR before use. 3. Store Properly: Ensure the solid (powder) form of the linker is stored in a desiccator under an inert atmosphere to prevent slow degradation from moisture and air.
Conjugate shows increased aggregation over time. Changes in hydrophilicity due to linker cleavage, exposing more hydrophobic regions of the payload or biomolecule.1. Analyze Aggregates: Use Size Exclusion Chromatography (SEC) to quantify the degree of aggregation.[12][13] 2. Perform Forced Degradation: Conduct a forced degradation study to see if stressing the conjugate (e.g., with an oxidizing agent like AIBN or H₂O₂) reproduces the aggregation, confirming the link to oxidative instability.[14] 3. Optimize Formulation: Consider reformulating the conjugate in buffers containing stabilizers or excipients that minimize aggregation.
Decrease in solution pH over time. Formation of acidic byproducts (e.g., formic acid) from oxidative degradation of the PEG chain.[5]1. Use Buffered Systems: Ensure your experiments and formulations use a buffer with sufficient capacity to maintain a stable pH. 2. Monitor pH: Regularly measure the pH of your solutions during stability studies as an early indicator of degradation.[4] 3. Investigate Cause: A pH drop is a strong sign of oxidative degradation. Implement measures to reduce oxygen exposure.[5]

Quantitative Data Summary

The stability of PEG linkers is highly dependent on the specific conditions. The following table summarizes representative data from studies on PEG degradation to illustrate the impact of environmental factors.

Condition Parameter Observation Implication for this compound Reference
Temperature Degradation RateThe rate of degradation can double with a 10°C increase.Avoid elevated temperatures during synthesis, purification, and storage.[6]
pH (with ester bonds) Hydrolysis RateDegradation is significantly faster under basic conditions (e.g., pH 11.6) and moderately faster under acidic conditions (e.g., pH 5) compared to neutral pH (7.4).While the this compound linker is hydrolytically stable, this highlights the general need to control pH, especially if used in complex formulations with other susceptible components.[6][8]
Oxidizing Agent Degradation ProductsIn the presence of iron oxides, PEG degradation leads to the formation of formaldehyde and formic acid.Avoid contamination with transition metals, which can catalyze oxidative degradation.[1]
Storage Atmosphere pH StabilityPEG solutions stored at room temperature with an argon purge show significantly less pH drop over 18 months compared to those stored with air.For maximum stability of solutions, purging with an inert gas is highly recommended.[5]

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

This protocol is designed to intentionally degrade the linker to identify potential degradation products and assess the stability-indicating capability of an analytical method.

1. Materials:

  • This compound linker solution (e.g., 1 mg/mL in water or relevant buffer)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)[12][15]

  • SEC column for analysis of conjugates

2. Procedure:

  • Prepare three test samples of the linker solution in separate vials.

    • Control: Linker solution with no added stressor.

    • Test Sample: Add H₂O₂ to the linker solution to a final concentration of 0.1% - 3%.

    • Blank: Buffer/water with H₂O₂ only.

  • Incubate all samples at a controlled temperature (e.g., 37°C or 50°C) and protected from light for a defined period (e.g., 2, 4, 8, 24 hours).[14][16]

  • At each time point, withdraw an aliquot from each vial. If necessary, quench the oxidation reaction (e.g., by adding catalase).

  • Analyze the samples by a suitable HPLC method (e.g., Reversed-Phase HPLC) to monitor the appearance of new peaks and the decrease in the parent linker peak.

  • If possible, couple the HPLC to a mass spectrometer to obtain mass data for the degradation products.[11]

6. Expected Outcome: The chromatogram of the H₂O₂-treated sample should show a time-dependent decrease in the main linker peak and the appearance of new, typically more polar, impurity peaks, confirming susceptibility to oxidation.

Protocol 2: pH Stability Assessment

This protocol evaluates the linker's stability across a range of pH values.

1. Materials:

  • This compound linker stock solution.

  • Buffer solutions:

    • pH 3.0 (e.g., 0.1 M Citrate buffer)

    • pH 7.4 (e.g., 0.1 M Phosphate buffer)

    • pH 9.0 (e.g., 0.1 M Borate buffer)

  • HPLC system.

2. Procedure:

  • Dilute the linker stock solution into each of the three buffer solutions to a final concentration of 1 mg/mL.

  • Divide each solution into two sets of vials. Incubate one set at room temperature (e.g., 25°C) and the other at an elevated temperature (e.g., 50°C).[6][8]

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw samples from each condition.

  • Analyze the samples immediately by HPLC to quantify the remaining percentage of the intact linker.

  • Plot the percentage of intact linker versus time for each pH and temperature condition.

6. Expected Outcome: For a stable ether-based linker like this compound, minimal degradation is expected at 25°C across all pH values. At 50°C, a slightly increased rate of degradation may be observed at the pH extremes compared to neutral pH, though it should still be significantly more stable than a linker containing hydrolyzable bonds.

Visualizations

Below are diagrams illustrating key workflows and concepts related to linker stability.

G cluster_0 Troubleshooting Workflow for Unexpected HPLC Peaks A Unexpected Peak Observed in HPLC B Is the peak present in the blank? A->B C Peak is an artifact (e.g., from buffer). B->C Yes D Analyze peak with Mass Spectrometry B->D No E Does mass match a PEG fragment? D->E F Peak is a non-linker related impurity. E->F No G Oxidative Degradation is Confirmed E->G Yes H Implement Corrective Actions: - Degas buffers - Use inert atmosphere - Add chelators G->H

Caption: Troubleshooting logic for identifying the source of unexpected peaks.

G cluster_1 Primary Degradation Pathway: Oxidation Start This compound (Intact Linker) Mechanism Radical Formation on Polyether Backbone Start->Mechanism Stressor Initiators: - Oxygen (O2) - Metal Ions (Fe2+/Fe3+) - Reactive Oxygen Species (ROS) Stressor->Mechanism Result Chain Scission & Degradation Mechanism->Result Products Degradation Products: - Smaller PEG Fragments - Formaldehyde - Formic Acid Result->Products

Caption: The main oxidative degradation pathway for PEG-based linkers.

G cluster_2 Forced Degradation Experimental Workflow prep Step 1: Sample Prep Prepare Control, Stressed, and Blank Samples stress Step 2: Apply Stress Incubate at defined temp. - Oxidative (H₂O₂) - pH (Acid/Base) - Thermal (Heat) prep->stress sampling Step 3: Sampling Withdraw aliquots at T=0, 2, 4, 8, 24h stress->sampling analysis Step 4: Analysis Analyze by HPLC-MS to identify and quantify degradation products sampling->analysis

References

How to characterize and remove impurities from Propanol-PEG6-CH2OH?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propanol-PEG6-CH2OH. It addresses common issues related to the characterization and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process of the polyethylene glycol (PEG) backbone and the subsequent functionalization with propanol.

  • Process-Related Impurities from PEG Synthesis: The polymerization of ethylene oxide can lead to the formation of toxic byproducts.[1][2] Depending on the manufacturing process, PEGs may be contaminated with measurable amounts of ethylene oxide and 1,4-dioxane.[2][3][4] Ethylene glycol (EG) and diethylene glycol (DG) are also commonly found impurities.[1]

  • Impurities from Functionalization: The reaction to attach the propanol group may be incomplete or result in side products. Common impurities from this step include:

    • Unreacted HO-PEG6-OH: The starting PEG material that has not been functionalized.

    • Di-substituted Propanol-PEG6-Propanol: PEG molecules that have been functionalized at both ends.

    • Residual Propanol: Excess propanol from the functionalization reaction.

  • PEG Polydispersity: Commercial PEGs are typically mixtures of molecules with varying chain lengths, leading to a distribution of molecular weights.[5]

Q2: Which analytical techniques are recommended for characterizing this compound and its impurities?

A2: A multi-technique approach is often necessary for comprehensive characterization.

  • Chromatographic Methods:

    • Size Exclusion Chromatography (SEC): Useful for determining molecular weight distribution and separating oligomers. It can be coupled with detectors like Charged Aerosol Detector (CAD), Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD) for accurate quantification.

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating this compound from non-functionalized and di-functionalized impurities based on differences in polarity.[6]

    • Gas Chromatography with Flame Ionization Detection (GC-FID): The United States Pharmacopoeia (USP) specifies this method for the detection and quantification of ethylene glycol (EG) and diethylene glycol (DG) impurities in PEG.[1]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed structural information, confirms the presence of the propanol group, and can be used to determine the degree of functionalization.[6]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of characteristic functional groups (e.g., hydroxyl, ether linkages).[6]

  • Mass Spectrometry (MS):

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Used for accurate molecular weight determination and to identify the different PEG species present in the sample.[6]

Q3: What are the acceptable limits for common impurities in pharmaceutical-grade PEGs?

A3: Regulatory bodies like the USP set limits for toxic impurities. For PEGs with a molecular weight of less than 450, the USP requirement is that the sum of ethylene glycol (EG) and diethylene glycol (DG) should be no more than 0.25%.[1] For other impurities, the acceptable levels will depend on the specific application and regulatory requirements.

Troubleshooting Guides

Issue 1: High Levels of Ethylene Glycol (EG) and Diethylene Glycol (DG) Detected
  • Problem: GC-FID analysis shows EG and/or DG levels exceeding the acceptable limits (e.g., >0.25% combined according to USP for low MW PEGs).[1]

  • Possible Cause: Inadequate purification of the starting PEG material.

  • Troubleshooting Steps:

    • Source Material Qualification: Ensure the starting HO-PEG6-OH raw material meets the required purity specifications before functionalization.

    • Purification: Implement a purification step for the raw PEG material, such as liquid-liquid extraction or column chromatography, to remove these low molecular weight impurities.

    • Alternative Supplier: Consider sourcing a higher purity grade of HO-PEG6-OH.

Issue 2: Poor Separation of Mono- and Di-functionalized PEG in Chromatography
  • Problem: Co-elution or significant peak tailing/streaking is observed during HPLC or column chromatography, making it difficult to isolate the desired mono-functionalized this compound.

  • Possible Cause: Inappropriate stationary phase, mobile phase, or gradient conditions. PEG molecules are known to be challenging to separate chromatographically.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: For column chromatography of PEGs, a ternary solvent system such as Ethanol/Ethyl Acetate/Hexanes or DCM can be effective in reducing streaking.[7] Using chloroform and methanol (e.g., 10:1 ratio) has also been reported to be successful.[7]

    • Adjust Gradient: In RP-HPLC, a shallower gradient may improve the resolution between the desired product and impurities.

    • Change Stationary Phase: Consider a different column chemistry. For example, if a C18 column provides poor separation, a C8 or a phenyl-hexyl column might offer different selectivity.

    • Reaction Stoichiometry: Adjust the reaction stoichiometry to favor the formation of the mono-functionalized product over the di-functionalized one, even if it means a lower overall yield, to simplify purification.[7]

Issue 3: Presence of High Molecular Weight Species
  • Problem: SEC analysis reveals a population of molecules with a significantly higher molecular weight than expected for this compound.

  • Possible Cause: Cross-linking or aggregation of PEG chains, or the presence of high molecular weight impurities in the starting material.

  • Troubleshooting Steps:

    • Filtration: Use membrane filtration to remove aggregates.

    • SEC Purification: Preparative SEC can be employed to isolate the desired molecular weight fraction.

    • Optimize Storage Conditions: Store the material under recommended conditions (e.g., temperature, inert atmosphere) to prevent degradation and cross-linking.

Data Presentation

Table 1: Common Impurities and Recommended Analytical Techniques

Impurity TypeSpecific ExamplesRecommended Analytical Technique(s)
Process-Related Ethylene Oxide, 1,4-DioxaneGas Chromatography (GC) with appropriate detector
Ethylene Glycol (EG), Diethylene Glycol (DG)GC-FID[1]
Reaction-Related Unreacted HO-PEG6-OHRP-HPLC, SEC, NMR
Di-substituted Propanol-PEG6-PropanolRP-HPLC, SEC, NMR
Residual PropanolGC
Structural Polydisperse PEG chainsSEC, MALDI-TOF MS

Table 2: USP Limits for EG and DG in Low Molecular Weight PEGs

ImpurityLimit (NMT - Not More Than)
Sum of EG and DG0.25%
Data based on USP monograph for PEGs with a molecular weight of less than 450.[1]

Experimental Protocols

Protocol 1: Quantification of EG and DG by GC-FID (Based on USP Monograph)
  • Standard Preparation: Prepare a standard solution containing known concentrations of ethylene glycol and diethylene glycol in water.

  • Sample Preparation: Prepare the this compound sample at a concentration of 400 mg/mL in water.[1]

  • GC-FID System: Use a gas chromatograph equipped with a flame ionization detector and a packed column as specified by the USP (e.g., 12% G13 phase on S1NS solid support).[1]

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Quantification: If peaks are present in the sample chromatogram at the retention times corresponding to EG and DG in the standard, quantify their content based on the peak response from the standard. The percentage of each impurity is calculated using the formula specified in the USP monograph.[1]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like ethyl acetate or ethanol. A ternary system like Ethanol/Ethyl Acetate/Hexane can be particularly effective.[7]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_characterization Initial Characterization cluster_purification Purification cluster_final_qc Final Quality Control crude_product Crude this compound gc_fid GC-FID (EG, DG) crude_product->gc_fid sec SEC (MW Distribution) crude_product->sec rp_hplc RP-HPLC (Purity Profile) crude_product->rp_hplc column_chromatography Column Chromatography crude_product->column_chromatography fraction_analysis Fraction Analysis (TLC/HPLC) column_chromatography->fraction_analysis pure_product Purified Product fraction_analysis->pure_product qc_hplc RP-HPLC (Purity > 95%) pure_product->qc_hplc qc_sec SEC (Polydispersity) pure_product->qc_sec qc_nmr NMR (Structure) pure_product->qc_nmr qc_gc GC-FID (EG/DG < 0.25%) pure_product->qc_gc

Caption: Workflow for Characterization and Purification of this compound.

troubleshooting_logic cluster_impurity_type cluster_solutions start Impurity Detected is_low_mw Low MW Impurity? (e.g., EG, DG) start->is_low_mw is_related_substance Related Substance? (Di-PEG, Unreacted PEG) is_low_mw->is_related_substance No extraction Liquid-Liquid Extraction is_low_mw->extraction Yes column_chromatography Optimize Column Chromatography is_related_substance->column_chromatography Yes reaction_stoichiometry Adjust Reaction Stoichiometry is_related_substance->reaction_stoichiometry Yes

Caption: Decision Tree for Troubleshooting Impurity Removal.

References

Improving the solubility of poorly soluble Propanol-PEG6-CH2OH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of poorly soluble Propanol-PEG6-CH2OH conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound conjugates.

Problem Possible Cause(s) Suggested Solution(s)
Precipitation upon dilution in aqueous buffer The conjugate is poorly soluble in the final aqueous environment. The concentration of the co-solvent may be too low after dilution to maintain solubility.1. Increase the initial concentration of the organic co-solvent in the stock solution. 2. Evaluate a range of co-solvents to find one with a stronger solubilizing effect. 3. Consider using a surfactant or a cyclodextrin in the aqueous dilution buffer to maintain solubility. 4. Perform a pH adjustment of the final solution if the conjugate has ionizable groups.
Low solubility in all tested solvents The conjugate may have strong intermolecular interactions or a highly crystalline structure.1. Employ a combination of solubilization techniques, such as a co-solvent system with pH adjustment. 2. Consider formulating the conjugate as a solid dispersion with a hydrophilic polymer to disrupt crystallinity.[1][2][3] 3. Use lipid-based formulation strategies like self-emulsifying drug delivery systems (SEDDS).[4][5]
Conjugate instability in the formulation The chosen pH or excipients may be causing chemical degradation of the conjugate.1. Assess the stability of the conjugate at different pH values to identify a stable range. 2. Ensure compatibility of the conjugate with all excipients used in the formulation. 3. Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) to minimize degradation.
Difficulty in achieving the desired concentration The intrinsic solubility of the conjugate is very low, and standard methods are insufficient.1. Explore more advanced techniques such as particle size reduction (nanomilling) to increase the surface area for dissolution.[5] 2. Use complexation with cyclodextrins, which can encapsulate the hydrophobic parts of the conjugate.[6] 3. Investigate the use of novel surfactants or lipid-based systems for enhanced solubilization.[4]
Inconsistent results between experiments Variability in experimental conditions such as temperature, mixing speed, or preparation of solutions.1. Standardize all experimental protocols, including solvent preparation, mixing times, and temperature control. 2. Ensure accurate and consistent weighing and volume measurements. 3. Calibrate all instruments, such as pH meters and balances, regularly.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when my this compound conjugate shows poor aqueous solubility?

A1: The initial approach should be a systematic screening of various pharmaceutically acceptable co-solvents and an evaluation of the conjugate's solubility at different pH values. This will provide a baseline understanding of the conjugate's physicochemical properties.

Q2: Which co-solvents are most effective for PEGylated conjugates?

A2: Common co-solvents for poorly soluble compounds include ethanol, propylene glycol (PG), polyethylene glycols of lower molecular weight (e.g., PEG 400), and dimethyl sulfoxide (DMSO).[7] For this compound conjugates, a good starting point is a mixture of water with ethanol or PEG 400.

Q3: How does pH adjustment improve the solubility of my conjugate?

A3: If your this compound conjugate is linked to a molecule with ionizable functional groups (e.g., amines or carboxylic acids), adjusting the pH of the solution can convert the molecule into a more soluble salt form.[][9] For a basic conjugate, lowering the pH will protonate it, while for an acidic conjugate, raising the pH will deprotonate it, generally increasing aqueous solubility.

Q4: When should I consider using surfactants or cyclodextrins?

A4: Surfactants and cyclodextrins are excellent options when co-solvents and pH adjustment are insufficient. Surfactants can form micelles that encapsulate the hydrophobic conjugate, while cyclodextrins form inclusion complexes to enhance solubility.[4][6] These are particularly useful if the conjugate needs to be formulated for in vivo studies where the concentration of organic co-solvents must be limited.

Q5: What is a solid dispersion and how can it help with solubility?

A5: A solid dispersion is a system where the poorly soluble conjugate is dispersed in a hydrophilic polymer matrix (like PEG 6000 or PVP).[1][2] This formulation can prevent the crystallization of the conjugate and present it in a more soluble, amorphous form, which can significantly enhance its dissolution rate in aqueous media.[3]

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

Objective: To determine the solubility of a this compound conjugate in various co-solvent systems.

Materials:

  • This compound conjugate

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials, magnetic stirrer, and stir bars

  • HPLC system with a suitable column and detector

Method:

  • Prepare stock solutions of the co-solvents in PBS at various concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of the this compound conjugate to a known volume of each co-solvent mixture.

  • Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved conjugate.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved conjugate using a validated HPLC method.[10][11]

Illustrative Data:

Co-solvent System (v/v in PBS)Illustrative Solubility (mg/mL)
10% Ethanol0.5
20% Ethanol1.2
10% PEG 4000.8
20% PEG 4002.5
10% DMSO1.5
20% DMSO5.0
Protocol 2: pH-Dependent Solubility Assessment

Objective: To evaluate the effect of pH on the solubility of a this compound conjugate.

Materials:

  • This compound conjugate

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • Vials, magnetic stirrer, and stir bars

  • pH meter

  • HPLC system

Method:

  • Add an excess amount of the conjugate to a known volume of each buffer solution.

  • Stir the mixtures at a constant temperature for 24 hours.

  • Measure the final pH of each solution to ensure it has not shifted significantly.

  • Centrifuge and filter the samples as described in Protocol 1.

  • Analyze the concentration of the dissolved conjugate in the supernatant by HPLC.

Illustrative Data:

Buffer pHIllustrative Solubility (mg/mL)
3.010.2
5.04.5
7.40.1
9.00.05

Visualizations

Solubility_Enhancement_Workflow cluster_start Initial Assessment cluster_screening Primary Screening cluster_advanced Advanced Formulation cluster_end Final Formulation start Poorly Soluble This compound Conjugate cosolvent Co-solvent Screening (Ethanol, PEG 400, etc.) start->cosolvent Tier 1 ph_adjust pH Adjustment (if ionizable) start->ph_adjust Tier 1 surfactant Surfactants / Cyclodextrins cosolvent->surfactant Insufficient Solubility end Optimized Soluble Formulation cosolvent->end Sufficient Solubility ph_adjust->surfactant Insufficient Solubility ph_adjust->end Sufficient Solubility solid_disp Solid Dispersion surfactant->solid_disp surfactant->end Tier 2 lipid Lipid-Based Systems (e.g., SEDDS) solid_disp->lipid solid_disp->end Tier 2 lipid->end Tier 2

Caption: A workflow for selecting a solubility enhancement strategy.

CoSolvent_Screening cluster_prep Preparation cluster_equilibration Equilibration & Analysis cluster_result Result prep_stocks Prepare Co-solvent Stock Solutions (10%, 20%, 30%...) add_conjugate Add Excess Conjugate to each solution prep_stocks->add_conjugate stir Stir for 24h at 25°C add_conjugate->stir centrifuge Centrifuge & Filter Supernatant stir->centrifuge hplc Analyze by HPLC centrifuge->hplc result Determine Solubility in each system hplc->result

Caption: Experimental workflow for co-solvent screening.

References

Validation & Comparative

A Comparative Guide to Propanol-PEG6-CH2OH and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the successful design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of these complex molecules, including solubility, stability, and pharmacokinetic profiles.[1][2] This guide provides an objective comparison of Propanol-PEG6-CH2OH with other common PEG linkers, supported by a review of experimental data and detailed methodologies.

Introduction to PEG Linkers in Bioconjugation

PEG linkers are composed of repeating ethylene oxide units and serve as flexible, hydrophilic spacers that connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug or an E3 ligase ligand).[1][3] The process of attaching PEG chains, known as PEGylation, can improve the water solubility of hydrophobic molecules, protect against enzymatic degradation, and reduce immunogenicity.[3][4] The properties of a PEG linker, including its length and terminal functional groups, significantly influence the overall performance of the resulting conjugate.[5]

Comparing this compound with Other PEG6 Linkers

This compound is a bifunctional linker featuring a six-unit PEG chain flanked by propanol groups, each terminating in a primary hydroxyl (-CH2OH) group. This structure provides two reactive sites for further chemical modification.[6] To understand its utility, we compare it with other PEG6 linkers that have different terminal functionalities: amine (-NH2), carboxyl (-COOH), and thiol (-SH).

FeatureThis compoundAmine-PEG6-NH2Carboxyl-PEG6-COOHThiol-PEG6-SH
Terminal Group Hydroxyl (-OH)Amine (-NH2)Carboxyl (-COOH)Thiol (-SH)
Reactivity Moderate; requires activation for efficient coupling to acids or amines.High; readily reacts with activated esters (e.g., NHS esters) and carboxylic acids.High; can be activated (e.g., with EDC/NHS) to react with amines.High; specific reactivity towards maleimides and other thiol-reactive groups.
Conjugation Chemistry Esterification, etherification, carbamate formation.Amidation, reductive amination.Amidation.Thioether formation (e.g., Michael addition).
Stability of Resulting Bond Ester bonds are susceptible to hydrolysis. Ether and carbamate bonds are generally more stable.Amide bonds are generally stable under physiological conditions.Amide bonds are generally stable under physiological conditions.Thioether bonds are highly stable.
Hydrophilicity Contribution High, due to the PEG chain and terminal hydroxyl groups.High, due to the PEG chain. The amine group can be protonated at physiological pH, potentially increasing hydrophilicity.High, due to the PEG chain. The carboxyl group is negatively charged at physiological pH, contributing to hydrophilicity.High, due to the PEG chain.
Common Applications PROTAC synthesis, bioconjugation where moderate reactivity is desired.Protein and peptide labeling, surface modification, ADC and PROTAC synthesis.Antibody and protein modification, nanoparticle functionalization.Site-specific protein conjugation (e.g., to cysteine residues), hydrogel formation.

Impact on PROTAC Performance

In the context of PROTACs, the linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for inducing protein degradation. The length and composition of the PEG linker can significantly affect the degradation efficiency.[]

Studies have shown that for some PROTAC systems, a PEG6 linker provides a robust ternary complex.[] While direct comparative data for this compound is limited, the terminal hydroxyl groups are less reactive than amines or thiols, which could be advantageous in multi-step syntheses where controlled, sequential reactions are necessary. The flexibility of the PEG chain allows the two ends of the PROTAC to orient themselves for optimal ternary complex formation.[]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and evaluation of PEG linkers and their conjugates. Below are representative protocols that can be adapted for specific research needs.

Synthesis of Amine-Terminated PEG

A common method for synthesizing amine-terminated PEGs involves a two-step process starting from a hydroxyl-terminated PEG:

  • Mesylation: The hydroxyl end-groups of the PEG are reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form a mesylate-terminated PEG.[8][9]

  • Azidation and Reduction: The mesylate groups are then displaced by an azide group using sodium azide. The resulting azido-terminated PEG is subsequently reduced to an amine-terminated PEG using a reducing agent like zinc and ammonium chloride.[8][9]

Evaluation of Ternary Complex Formation

Several biophysical techniques can be employed to assess the formation and stability of the PROTAC-induced ternary complex:

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with binding events, allowing for the determination of binding affinities (KD), stoichiometry, and thermodynamic parameters of both binary (PROTAC-protein) and ternary complex formation.[10]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (on- and off-rates) and affinity of binding interactions in real-time. This method can help to understand the cooperativity of ternary complex formation.[11][10]

  • In Vitro Pull-down Assays: These assays provide a straightforward method to confirm the formation of the ternary complex. Typically, a tagged version of the E3 ligase is used to pull down the target protein in the presence of the PROTAC. The pulled-down proteins are then detected by Western blotting.[12]

Assessment of Protein Degradation

The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of the target protein within cells.

  • Western Blotting: This is a standard method to quantify the levels of a target protein in cell lysates after treatment with a PROTAC. The reduction in the protein band intensity compared to a vehicle control indicates degradation.[13]

  • Reporter Gene Assays: Engineered cell lines expressing the target protein fused to a reporter like NanoLuc luciferase can provide a high-throughput method to quantify protein degradation. The decrease in luminescence is proportional to the degradation of the target protein.[14]

Visualizing Experimental Workflows and Pathways

Understanding the complex interactions and processes involved in PROTAC-mediated protein degradation can be facilitated by visual diagrams.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary_Complex PROTAC->Ternary_Complex Binds Target_Protein Target_Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degraded_Protein Degraded_Protein Proteasome->Degraded_Protein Results in

Caption: PROTAC-mediated protein degradation pathway.

Ternary_Complex_Evaluation Workflow for Ternary Complex Evaluation PROTAC_Synthesis PROTAC_Synthesis Biophysical_Assays Biophysical_Assays PROTAC_Synthesis->Biophysical_Assays Protein_Purification Protein_Purification Protein_Purification->Biophysical_Assays ITC ITC Biophysical_Assays->ITC SPR SPR Biophysical_Assays->SPR Pull_Down Pull_Down Biophysical_Assays->Pull_Down Data_Analysis Data_Analysis ITC->Data_Analysis SPR->Data_Analysis Pull_Down->Data_Analysis

Caption: Experimental workflow for evaluating ternary complex formation.

Conclusion

The choice of a PEG linker is a multifaceted decision that requires careful consideration of the desired physicochemical properties and the specific application. This compound, with its terminal hydroxyl groups, offers a distinct reactivity profile compared to amine, carboxyl, and thiol-terminated linkers. While direct comparative performance data is not extensively available, its structure suggests utility in synthetic strategies requiring controlled, stepwise conjugation. The provided experimental protocols and workflows offer a framework for researchers to systematically evaluate and compare different PEG linkers, ultimately enabling the rational design of more effective and safer bioconjugate therapeutics.

References

A Comparative Guide to Analytical Methods for Validating Propanol-PEG6-CH2OH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise validation of small molecule-polymer conjugation is a critical step to ensure product identity, purity, and consistency. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to molecules like propanol is a common strategy to modify physicochemical properties. This guide provides an objective comparison of key analytical methods for validating the successful conjugation of propanol to a hexaethylene glycol chain (Propanol-PEG6-CH2OH), complete with experimental data summaries and detailed protocols.

The primary analytical techniques discussed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers unique advantages for confirming the structure and purity of the final conjugate.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the this compound conjugate. It provides direct evidence of a successful conjugation event by detecting the mass of the new, larger molecule while confirming the absence of starting materials. Electrospray Ionization (ESI) is particularly well-suited for analyzing polar molecules like PEG conjugates.

Data Presentation: Expected Mass-to-Charge (m/z) Ratios

The table below summarizes the expected molecular weights and corresponding m/z values for the key species in the conjugation reaction.

CompoundChemical FormulaMolecular Weight (Da)Expected [M+Na]⁺ m/zKey Fragment Ion (m/z)
1-PropanolC₃H₈O60.09583.08431 ([CH₂OH]⁺)
PEG6-OHC₁₂H₂₆O₇282.32305.3145, 89, 133 (PEG units)
Propanol-PEG6-OH Conjugate C₁₅H₃₂O₇ 324.41 347.40 101 ([C₃H₇OCH₂CH₂]⁺)

Note: [M+Na]⁺ adducts are commonly observed for PEGylated compounds in ESI-MS.

Experimental Protocol: ESI-Time of Flight (ESI-TOF) MS
  • Sample Preparation: Dissolve the purified conjugate in a 50:50 (v/v) solution of acetonitrile and water to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3500 V.

    • Drying Gas: Nitrogen, at a flow rate of 8 L/min and a temperature of 300°C.

    • Mass Range: Scan from m/z 50 to 1000.

  • Data Analysis: Process the resulting spectrum to identify the molecular ion peak corresponding to the conjugate (e.g., [M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.[1]

Visualization: General MS Workflow

cluster_workflow Mass Spectrometry (ESI-MS) Workflow Sample 1. Sample Preparation (Conjugate in Solution) Infusion 2. Direct Infusion Sample->Infusion ESI 3. Electrospray Ionization (Analyte Ionization) Infusion->ESI TOF 4. TOF Mass Analyzer (Ion Separation by m/z) ESI->TOF Detector 5. Detection TOF->Detector Spectrum 6. Mass Spectrum Generation Detector->Spectrum

Caption: Workflow for Propanol-PEG6-OH analysis by ESI-MS.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural confirmation. It provides detailed information about the chemical environment of each atom, allowing for the verification of the specific covalent bond formed between propanol and the PEG chain. Both ¹H and ¹³C NMR are crucial for complete characterization.

Data Presentation: Predicted ¹H NMR Chemical Shifts (δ)

Successful conjugation is primarily confirmed by the disappearance of the propanol hydroxyl proton signal and a downfield shift of the propanol α-methylene protons (the -CH₂- group adjacent to the oxygen).

Protons in CompoundPredicted δ (ppm)MultiplicityKey Change Post-Conjugation
1-Propanol
CH₃-~0.9TripletNo significant change
-CH₂- (β)~1.6SextetNo significant change
-CH₂- (α)~3.6TripletShifts downfield
-OH~2.3 (variable)SingletSignal disappears
PEG6-OH
-O-CH₂-CH₂-O-~3.65MultipletSignal becomes more complex
Propanol-PEG6-OH Conjugate
Propanol CH₃-~0.9Triplet-
Propanol -CH₂- (β)~1.6Sextet-
Propanol -CH₂- (α)~3.7 - 3.8 TripletShifted from ~3.6 ppm
PEG Backbone~3.65Multiplet-
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified conjugate in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • D₂O Shake (Optional): To confirm the assignment of the hydroxyl proton in the starting material, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear due to proton-deuterium exchange.[2]

  • Data Analysis: Integrate the peaks to confirm proton ratios and analyze chemical shifts and splitting patterns to verify the proposed conjugate structure.[3]

Visualization: Key Structural Information from NMR

cluster_nmr NMR Validation Logic Propanol 1-Propanol α-CH₂ at ~3.6 ppm -OH signal present Conjugate Propanol-PEG6-OH Conjugate Propanol->Conjugate PEG PEG6-OH Backbone at ~3.65 ppm PEG->Conjugate Shift Observation 1: α-CH₂ shifts downfield (to ~3.7-3.8 ppm) Conjugate->Shift Disappearance Observation 2: -OH signal disappears Conjugate->Disappearance

Caption: Logical diagram of NMR evidence for conjugation.

HPLC for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product and separating it from unreacted starting materials and byproducts.[] Given that PEG and propanol lack strong UV chromophores, detectors like a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) are often more effective than a standard UV detector.[5][6]

Data Presentation: Comparison of HPLC Methods
MethodStationary PhaseMobile PhaseDetectionSeparation Principle
Size-Exclusion (SEC) Porous silica or polymerPhosphate bufferRID, CADSeparation by hydrodynamic volume. Useful for removing unreacted propanol.[6]
Reverse-Phase (RP-HPLC) C8 or C18Acetonitrile/Water gradientCAD, ELSDSeparation by polarity. Good for resolving the conjugate from PEG starting material.
Experimental Protocol: Reverse-Phase HPLC with CAD
  • Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in the initial mobile phase (e.g., 95% water, 5% acetonitrile).

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a Charged Aerosol Detector.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Data Analysis: Analyze the chromatogram to determine the retention time of the conjugate. Calculate purity based on the area percentage of the main peak relative to all other peaks. Unreacted propanol will elute very early, while the more hydrophobic conjugate will be retained longer than the unreacted PEG6-OH.[7]

Visualization: HPLC Separation Workflow

cluster_hplc RP-HPLC Workflow for Purity Analysis Sample 1. Inject Sample Mixture Column 2. Separation on C18 Column (Based on Polarity) Sample->Column Elution 3. Elution with Gradient Column->Elution Detector 4. Charged Aerosol Detector (CAD) Elution->Detector Chromatogram 5. Generate Chromatogram Detector->Chromatogram

Caption: Workflow for purity analysis via RP-HPLC-CAD.

Summary and Recommendations

A multi-faceted approach is essential for the robust validation of this compound conjugation. No single technique can provide a complete picture of identity, structure, and purity.

  • For Identity: Mass Spectrometry is the fastest and most direct method to confirm that a molecule of the correct mass has been formed.

  • For Structure: NMR Spectroscopy is unparalleled for providing definitive proof of the covalent linkage and the precise location of the conjugation.

  • For Purity: HPLC , particularly with a universal detector like CAD or RID, is the gold standard for quantifying the purity of the conjugate and detecting residual starting materials.

For comprehensive validation in a research or drug development setting, it is highly recommended to use this orthogonal combination of MS, NMR, and HPLC to ensure the quality and consistency of the this compound conjugate.

References

Mass Spectrometry Analysis of Propanol-PEG6-CH2OH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of Propanol-PEG6-CH2OH conjugates. It is designed to assist researchers in selecting the optimal analytical strategy for the characterization, quantification, and quality control of this and similar short-chain PEGylated small molecules. This document outlines detailed experimental protocols, presents comparative data, and visualizes analytical workflows.

Introduction to this compound Conjugate Analysis

This compound is a chemical entity featuring a propanol moiety linked to a short polyethylene glycol (PEG) chain with six ethylene glycol units and a terminal hydroxyl group. The analysis of such conjugates is crucial in various research and development phases, including synthesis confirmation, purity assessment, and metabolic studies. Mass spectrometry stands out as a primary analytical tool due to its high sensitivity, specificity, and ability to provide detailed structural information.

This guide will focus on the two most common ionization techniques for this type of analysis: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Comparison of Ionization Techniques: ESI vs. MALDI

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) offer distinct advantages and are suited for different analytical goals.

Table 1: Comparison of ESI and MALDI for this compound Analysis

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization of analytes from a liquid solution.Soft ionization of analytes co-crystallized with a matrix.
Ion Formation Primarily forms multiply charged ions in solution.Primarily forms singly charged ions.[1]
Coupling Easily coupled with Liquid Chromatography (LC-ESI-MS).[2]Can be coupled with LC, but is more complex (LC-MALDI).
Sample Throughput Higher for direct infusion, moderate for LC-MS.Generally higher for direct analysis of multiple samples on a target plate.[3]
Sensitivity High, especially for polar molecules.High, particularly for determining molecular weight distributions.[1]
Spectrum Complexity Can be complex due to multiple charge states.Generally simpler with predominantly [M+H]⁺ or [M+Na]⁺ ions.[4]
Best For Quantitative analysis, analysis of complex mixtures, and hyphenation with liquid chromatography.Rapid screening, determination of molecular weight distribution, and analysis of less polar conjugates.
Potential Issues Ion suppression from salts and other matrix components.Matrix interference in the low mass range, potential for fragmentation.[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate mass spectrometry analysis. Below are representative protocols for ESI-MS/MS and MALDI-TOF MS analysis of a this compound conjugate.

LC-ESI-MS/MS Analysis Protocol

This protocol is designed for the separation and detailed structural characterization of the this compound conjugate and potential isomers or impurities.

Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., methanol, acetonitrile, or water) to a stock concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • MS Scan Range: m/z 100-1000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: Ramped from 10-40 eV for precursor ion selection.

MALDI-TOF MS Analysis Protocol

This protocol is suitable for rapid molecular weight determination and purity assessment of the this compound conjugate.

Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Analyte Solution: Dissolve the this compound conjugate in methanol or water to a concentration of 1 mg/mL.

  • Cationizing Agent (Optional): Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in the same solvent as the matrix.

Sample Spotting:

  • Mix the analyte solution, matrix solution, and optional cationizing agent in a 1:10:1 ratio (analyte:matrix:cationizer).

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely at room temperature.

Mass Spectrometry (MS) Conditions:

  • Instrument: MALDI-Time of Flight (TOF) Mass Spectrometer

  • Ionization Mode: Positive ion

  • Laser: Nitrogen laser (337 nm)

  • Laser Intensity: Optimized to achieve good signal-to-noise ratio while minimizing fragmentation.

  • Mass Range: m/z 200-1000

  • Detector: Reflector mode for higher mass accuracy.

Data Presentation and Interpretation

The mass spectrometric analysis of this compound will yield data on its molecular weight and fragmentation pattern.

Molecular Weight Determination

Table 2: Expected Molecular Ions for this compound

Ion SpeciesChemical FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺C₁₅H₃₃O₈⁺341.2119
[M+Na]⁺C₁₅H₃₂O₈Na⁺363.1938
[M+K]⁺C₁₅H₃₂O₈K⁺379.1678
[M-H]⁻C₁₅H₃₁O₈⁻339.1973
Fragmentation Analysis

Collision-Induced Dissociation (CID) of the protonated or sodiated molecular ion of this compound is expected to produce a series of characteristic fragment ions. The primary fragmentation pathway for PEG chains involves the cleavage of the C-O or C-C bonds within the ethylene glycol units, leading to a series of ions separated by 44.0262 Da (C₂H₄O).

Table 3: Predicted Major Fragment Ions for [this compound + H]⁺ in ESI-MS/MS

m/z (Da)Proposed Fragment Structure
323.19[M+H - H₂O]⁺
297.18[H(OCH₂CH₂)₅-OCH₂CH₂OH + H]⁺
253.15[H(OCH₂CH₂)₄-OCH₂CH₂OH + H]⁺
209.12[H(OCH₂CH₂)₃-OCH₂CH₂OH + H]⁺
165.10[H(OCH₂CH₂)₂-OCH₂CH₂OH + H]⁺
121.07[H(OCH₂CH₂)-OCH₂CH₂OH + H]⁺
105.07[CH₃CH₂CH₂-(OCH₂CH₂)₂]⁺
89.06[H(OCH₂CH₂)₂]⁺
61.04[CH₃CH₂CH₂O]⁺
45.03[H(OCH₂CH₂)]⁺

Note: The fragmentation pattern of deprotonated PEGs is often dominated by the loss of C2H4O monomer units.[5][6]

Visualizing Workflows and Structures

Graphical representations of experimental workflows and molecular structures can aid in understanding the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution dilution Dilution to working concentration dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration lc Liquid Chromatography (LC) Separation filtration->lc LC-ESI-MS maldi MALDI filtration->maldi MALDI-TOF MS esi Electrospray Ionization (ESI) lc->esi ms Mass Analyzer (e.g., Q-TOF, Orbitrap) esi->ms maldi->ms msms Tandem MS (MS/MS) Fragmentation ms->msms spectra Mass Spectra Acquisition ms->spectra msms->spectra deconvolution Deconvolution (for ESI) spectra->deconvolution interpretation Data Interpretation and Reporting deconvolution->interpretation fragmentation_pathway cluster_peg_loss Loss of PEG Units (-C₂H₄O) cluster_propanol_loss Cleavage at Propanol Ether Linkage parent [M+H]⁺ m/z 341.21 frag1 m/z 297.18 parent->frag1 frag5 [H-(OCH₂CH₂)₆-OH + H]⁺ m/z 283.16 parent->frag5 frag6 [CH₃CH₂CH₂]⁺ m/z 43.05 parent->frag6 frag2 m/z 253.15 frag1->frag2 frag3 m/z 209.12 frag2->frag3 frag4 ... frag3->frag4

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a decisive role in the molecule's success. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG chain length, with a focus on Propanol-PEG6-CH2OH and its shorter and longer counterparts, influences PROTAC performance, supported by experimental data and detailed protocols.

The Linker is Not Just a Spacer: Impact on PROTAC Activity

The length of the PEG linker in a PROTAC is a critical determinant of its ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3][4][5] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[5][6]

An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[7][] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[7][] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[6][7] Therefore, the linker length must be meticulously optimized for each specific target protein and E3 ligase pair.[9]

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Case Study 1: Targeting Estrogen Receptor α (ERα)

In a study developing ERα-targeting PROTACs, the length of the PEG linker was found to be a key factor in degradation efficiency. A PROTAC with a 16-atom linker demonstrated significantly higher potency in degrading ERα compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities to ERα.[]

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDC50Reference
12ERαVHLLess Potent[]
16ERαVHLMore Potent[]
Case Study 2: Targeting TANK-Binding Kinase 1 (TBK1)

Research on TBK1-targeting PROTACs revealed a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation activity. In contrast, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. The optimal linker length was identified as 21 atoms, which resulted in a DC50 of 3 nM and a Dmax of 96%.[1]

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
< 12TBK1VHLInactiveN/A[1]
21TBK1VHL396[1]
29TBK1VHL29276[1]
Case Study 3: Targeting Bruton's Tyrosine Kinase (BTK)

In the development of BTK degraders, PROTACs with longer PEG linkers (≥ 4 PEG units) were found to be more potent than those with shorter linkers. The shorter linkers were hypothesized to cause steric repulsion, thereby impairing the formation of a stable ternary complex.[1]

PROTAC Linker CompositionTarget ProteinE3 LigasePotencyReference
< 4 PEG unitsBTKCRBNImpaired[1]
≥ 4 PEG unitsBTKCRBNPotent[1]

Based on these studies, a PROTAC utilizing a this compound linker, which has an 18-atom PEG chain, would be considered a longer linker. Its effectiveness would be highly dependent on the specific target and E3 ligase combination, but the data suggests that for targets like TBK1 and BTK, longer linkers are generally favored.

Experimental Protocols

To aid researchers in their PROTAC development, detailed protocols for key experiments are provided below.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[12]

Protocol 2: MTT/MTS Cell Viability Assay

This protocol assesses the cytotoxicity of the PROTAC.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[13]

  • Allow cells to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

3. MTT/MTS Assay:

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 4 hours at 37°C.[14]

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[14][15]

  • For MTS Assay:

    • Add 20 µL of MTS reagent to each well.[16]

    • Incubate for 1-4 hours at 37°C.[16]

4. Absorbance Measurement:

  • Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[15][16]

5. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis

Caption: Western Blot Experimental Workflow.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. While this compound represents a viable option, particularly for targets that favor longer linkers, the ideal chain length is not a one-size-fits-all parameter. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

Navigating the Post-Conjugation Landscape: A Comparative Guide to Protein Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of protein performance after conjugation with Propanol-PEG6-CH2OH and alternative modification technologies.

In the realm of therapeutic protein development, chemical modification is a cornerstone strategy to enhance pharmacokinetic properties, improve stability, and reduce immunogenicity. Among the various techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG)—has emerged as the gold standard. This guide provides a comparative analysis of the biological activity of proteins after conjugation with a short-chain linker, represented here by this compound, versus other established modification strategies. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the optimal conjugation technology for their specific therapeutic protein.

For the purpose of this guide, this compound is considered a representative short-chain, low molecular weight PEG derivative. The terminal hydroxyl group would necessitate activation (e.g., to an NHS ester or aldehyde) prior to conjugation with a protein.

Comparative Analysis of Protein Conjugation Technologies

The choice of conjugation technology significantly impacts the retention of a protein's biological activity. This is often a trade-off between the extent of pharmacokinetic improvement and the degree of steric hindrance imposed by the conjugated moiety, which can affect the protein's interaction with its target.

Table 1: Effect of PEG Molecular Weight on Protein Biological Activity
ProteinPEG DerivativeMolecular Weight (kDa)Conjugation Site(s)Retained Activity (%)Reference
α-ChymotrypsinmPEG0.7, 2, 5Lysine~50-60%[1]
LysozymemPEG-aldehyde2, 5, 10LysineHigher for lower MW[2]
TrypsinmPEG1.1, 2, 5LysineHigher for lower MW[3]
Interferon-α2aPEG20Lysine (mono)Variable (3-fold range)[4]
Interferon-α2aPEG40, 60Lysine (mono)Decreased with higher MW[5]

Generally, lower molecular weight PEGs, such as the hypothetical this compound, tend to have a lesser impact on the biological activity of the conjugated protein compared to their high molecular weight counterparts.[2][3] However, the benefit in terms of extended plasma half-life is also proportionally smaller.

Table 2: Comparison of this compound (as short-chain PEG) with Alternative Conjugation Technologies
TechnologyExample ProteinKey Performance MetricUnmodifiedConjugatedFold ChangeReference
Short-Chain PEGylation L-asparaginaseKm (mM)0.259~0.9 (with 5kDa PEG)~3.5x increase[6]
Trypsinkcat (s⁻¹)~250~125-150 (with 5kDa PEG)~0.5-0.6x[1]
HESylation AnakinraBinding Affinity (kD, nM)0.050.32~6.4x decrease[7]
Polysialylation InsulinBlood Glucose ReductionNadir at 1h, normal at 3hNadir at 1h, normal at 6-9h2-3x longer durationN/A

Note: Data for a direct this compound conjugate is not available in the literature; values for low molecular weight PEGs are used as a proxy.

Alternatives to PEGylation, such as HESylation (conjugation with hydroxyethyl starch) and polysialylation (conjugation with polysialic acid), offer the advantage of being biodegradable, which can mitigate concerns about the potential for tissue accumulation associated with non-degradable PEGs.[7][8] In some cases, these alternatives have shown comparable or even superior performance in terms of retaining biological activity. For instance, HESylated anakinra was found to be more affine than its PEGylated counterpart.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful conjugation and evaluation of modified proteins. Below are representative protocols for common conjugation chemistries and a general framework for assessing biological activity.

Protocol 1: Non-Specific Amine PEGylation using NHS Ester Chemistry

This protocol is suitable for conjugating PEG derivatives activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on the protein surface.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • mPEG-NHS ester (e.g., mPEG-succinimidyl valerate)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

  • DMSO or DMF (anhydrous)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[9]

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in DMSO or DMF to a concentration of 10-100 mg/mL.[10]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10][11]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.[9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG and purify the PEGylated protein using an appropriate chromatography method.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by a relevant assay to determine the retention of biological activity.

Protocol 2: Site-Specific Cysteine PEGylation using Maleimide Chemistry

This protocol is designed for the site-specific conjugation of a PEG-maleimide derivative to a free sulfhydryl group on a cysteine residue.

Materials:

  • Protein with a free cysteine residue in a thiol-free buffer (e.g., PBS, pH 7.0)

  • PEG-Maleimide

  • Reaction buffer: PBS, pH 7.0

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, treat with TCEP to reduce any disulfide-bonded cysteines.[12]

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the reaction buffer to a concentration of at least 10 mg/mL.[13][14]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[13][14]

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[13][14]

  • Purification: Purify the PEGylated protein from unreacted PEG using size-exclusion chromatography or dialysis.[13][14]

  • Characterization: Confirm conjugation and assess purity using SDS-PAGE and HPLC. Determine the biological activity of the conjugate.

Protocol 3: General Cell-Based Bioassay for a PEGylated Cytokine

This protocol provides a general workflow for assessing the biological activity of a PEGylated cytokine, such as interferon or G-CSF, based on its ability to induce a cellular response (e.g., proliferation or reporter gene expression).

Materials:

  • Cytokine-responsive cell line

  • Cell culture medium and supplements

  • Unmodified and PEGylated cytokine standards

  • Cell proliferation assay reagent (e.g., MTS or resazurin) or reporter assay system

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the responsive cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Sample Preparation: Prepare a serial dilution of the unmodified and PEGylated cytokine in cell culture medium.

  • Cell Stimulation: Replace the cell culture medium with the prepared cytokine dilutions and incubate for the desired period (e.g., 24-72 hours).[15]

  • Activity Measurement:

    • For a proliferation assay, add the proliferation reagent and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence.

    • For a reporter assay, lyse the cells and measure the reporter gene activity (e.g., luciferase).

  • Data Analysis: Plot the cell response versus the cytokine concentration and fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) for both the unmodified and conjugated protein. The ratio of EC50 values can be used to quantify the retention of biological activity.[16]

Visualizing Workflows and Pathways

Graphical representations of experimental processes and biological pathways can provide a clearer understanding of the underlying mechanisms.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_activity Activity Assessment p Protein Solution (1-10 mg/mL) mix Mix Protein and PEG (Molar Excess of PEG) p->mix peg PEG Reagent (e.g., this compound activated) peg->mix react Incubate (RT or 4°C) mix->react purify Purify Conjugate (e.g., SEC) react->purify analyze Analyze (SDS-PAGE, HPLC) purify->analyze activity Biological Activity Assay (e.g., Cell-based Assay) purify->activity compare Compare to Unmodified Protein activity->compare interferon_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon IFNAR IFNAR1/2 Receptor IFN->IFNAR Binds PEG_IFN PEG-Interferon PEG_IFN->IFNAR Binds (Potentially hindered) JAK_TYK JAK1/TYK2 IFNAR->JAK_TYK Activates STAT STAT1/STAT2 JAK_TYK->STAT Phosphorylates pSTAT pSTAT1/pSTAT2 STAT->pSTAT ISGF3 ISGF3 Complex pSTAT->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocates & Binds Transcription Gene Transcription ISRE->Transcription

References

A Head-to-Head Comparison: Propanol-PEG6-CH2OH and Other Functionalized PEGs in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is paramount in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers have emerged as a gold standard due to their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][][3] This guide provides a head-to-head comparison of Propanol-PEG6-CH2OH, a hydroxyl-terminated PEG linker, with other commonly employed functionalized PEGs. We will delve into their chemical properties, performance characteristics, and provide supporting experimental data and protocols to aid in your research and development endeavors.

Chemical Structure and Functional Groups: A Fundamental Divergence

The primary distinction between this compound and other functionalized PEGs lies in their reactive terminal groups. This compound possesses hydroxyl (-OH) groups at both termini of a six-unit polyethylene glycol chain. This bifunctionality offers a unique set of applications, particularly in scenarios requiring further derivatization or the creation of extended linker architectures.

In contrast, other functionalized PEGs are typically heterobifunctional or homobifunctional, featuring reactive moieties such as N-hydroxysuccinimide (NHS) esters, maleimides, aldehydes, or azides. These groups are designed for direct, covalent conjugation to specific functional groups on biomolecules, such as amines (lysine residues) or thiols (cysteine residues).[4]

Performance Comparison: A Data-Driven Analysis

The choice of a PEG linker significantly impacts the physicochemical properties and biological performance of the resulting conjugate. The following tables summarize key performance indicators for this compound and other representative functionalized PEGs.

Table 1: Physicochemical Properties

FeatureThis compoundAmine-Reactive PEG (e.g., mPEG-NHS)Thiol-Reactive PEG (e.g., mPEG-Maleimide)
Functional Group Hydroxyl (-OH)N-Hydroxysuccinimide EsterMaleimide
Target Residue Requires activation for reactionPrimary amines (e.g., Lysine)Thiols (e.g., Cysteine)
Linkage Formed Ether or Ester (post-activation)AmideThioether
Solubility HighHighHigh
Biocompatibility Generally high[1]HighGenerally high, potential for off-target reactions
Monodispersity Available as monodisperseAvailable as monodisperseAvailable as monodisperse

Table 2: Performance in Bioconjugation and Drug Delivery

ParameterThis compoundAmine-Reactive PEGThiol-Reactive PEG
Reaction Specificity Lower (requires activation)High for primary aminesHigh for free thiols
Conjugation Efficiency Dependent on activation stepGenerally highHigh
Stability of Conjugate Ether linkage is highly stableAmide bond is stableThioether bond is stable
Drug Release Not directly applicable (linker)Linker can be designed for cleavageLinker can be designed for cleavage
Impact on Immunogenicity Reduces immunogenicityReduces immunogenicityReduces immunogenicity
PROTAC Application Used as a flexible linker to optimize ternary complex formation[][5][6]Can be used in PROTAC synthesisCan be used in PROTAC synthesis

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments involving PEG linkers.

Protocol 1: Activation of this compound and Conjugation to a Carboxylic Acid-Containing Molecule

This protocol describes a two-step process for conjugating a hydroxyl-terminated PEG to a molecule bearing a carboxylic acid group, a common scenario in drug delivery systems.

Materials:

  • This compound

  • Molecule with a carboxylic acid group (e.g., a small molecule drug)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry round bottom flask, dissolve the carboxylic acid-containing molecule in anhydrous DCM.

  • Add 1.2 equivalents of DCC and 0.1 equivalents of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Conjugation: Dissolve this compound in anhydrous DCM and add it to the activated carboxylic acid solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the purified conjugate.

Protocol 2: Conjugation of an Amine-Reactive PEG (mPEG-NHS) to a Protein

This protocol outlines the standard procedure for labeling a protein with an amine-reactive PEG linker.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • mPEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis membrane

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Adjust the concentration of the protein solution to 1-10 mg/mL in a reaction buffer at pH 7.2-8.0.

  • Prepare PEG Solution: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved mPEG-NHS ester to the protein solution while gently stirring. A typical molar excess of PEG to protein is 5-20 fold.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Purification: Remove the excess, unreacted PEG and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Determine the degree of PEGylation using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_activation Activation Step (for -OH PEGs) cluster_conjugation Conjugation to Biomolecule A This compound C Activated PEG-OTs A->C Reaction B Activating Agent (e.g., Tosyl Chloride) B->C D Biomolecule (e.g., Protein-NH2) F PEGylated Biomolecule C->F Alternative Conjugation D->F Conjugation E Functionalized PEG (e.g., PEG-NHS) E->F

Figure 1. A simplified workflow comparing the conjugation pathways for hydroxyl-terminated and functionalized PEGs.

signaling_pathway Drug Drug ADC Antibody-Drug Conjugate Drug->ADC PEG_Linker PEG Linker (e.g., this compound) PEG_Linker->ADC Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->ADC Cancer_Cell Cancer Cell ADC->Cancer_Cell Binding Internalization Internalization Cancer_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death

Figure 2. The role of a PEG linker in an Antibody-Drug Conjugate (ADC) signaling pathway leading to cancer cell death.

Conclusion

The choice between this compound and other functionalized PEGs is highly dependent on the specific application and desired conjugation strategy.

  • This compound is an excellent choice when:

    • Further chemical modification of the linker is required.

    • It serves as a building block for more complex linker architectures.

    • A flexible spacer is needed in applications like PROTACs to facilitate optimal protein-protein interactions.[][5][6]

  • Amine- or Thiol-Reactive PEGs are preferred for:

    • Direct and efficient one-step conjugation to proteins and other biomolecules.

    • Applications where high reaction specificity is critical to preserve the biological activity of the molecule.

Ultimately, a thorough understanding of the chemical properties and performance characteristics of each type of PEG linker will empower researchers to make informed decisions, leading to the development of more effective and targeted therapeutics.

References

Unveiling the Pharmacokinetic Profile of Drugs Coupled with Propanol-PEG6-CH2OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic agents, a process known as PEGylation, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. This guide provides a comparative analysis of the pharmacokinetic differences of drugs linked with a specific, short-chain linker, Propanol-PEG6-CH2OH. While direct experimental data for this exact linker is limited in publicly available literature, this guide synthesizes findings from studies on structurally similar short-chain PEG linkers to provide a comprehensive overview for researchers in drug development. The inclusion of a propanol moiety and a terminal hydroxyl group may influence the linker's hydrophilicity and potential for further functionalization, impacting the overall pharmacokinetic behavior of the conjugated drug.

Impact on Pharmacokinetic Parameters: A Comparative Overview

The addition of a this compound linker to a drug molecule is anticipated to modulate its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, PEGylation with short-chain PEGs can lead to several key changes:

  • Increased Hydrophilicity: The PEG component enhances the water solubility of hydrophobic drugs, which can improve their formulation and bioavailability.

  • Altered Blood Circulation Time: While longer PEG chains are known to significantly prolong the in-vivo half-life of drugs by reducing renal clearance and protecting against enzymatic degradation, the effect of short-chain linkers like PEG6 can be more nuanced. Some studies suggest that short PEG linkers may not dramatically extend half-life and, in some cases, might even lead to faster clearance compared to the unconjugated drug, potentially through mechanisms involving altered protein binding or receptor interactions.[1]

  • Modified Tissue Distribution: Changes in molecular size and hydrophilicity due to the linker can alter the drug's ability to cross biological membranes and accumulate in different tissues. This can be leveraged to either enhance targeting to specific sites or reduce off-target toxicity.

  • Impact on Metabolism and Clearance: The this compound linker can influence how the drug is metabolized. It may shield the parent drug from metabolic enzymes, leading to a different metabolite profile. The primary route of excretion for small PEGylated molecules is typically renal. The size of the PEG chain is a critical determinant of the clearance mechanism, with smaller PEGs being more readily eliminated by the kidneys.

Quantitative Data Presentation

To illustrate the potential pharmacokinetic shifts, the following table presents a hypothetical comparison based on representative data from studies on small molecule drugs before and after conjugation with a short-chain PEG linker.

Pharmacokinetic ParameterUnconjugated Drug (Hypothetical)Drug-Propanol-PEG6-CH2OH (Predicted)Rationale for Predicted Change
Absorption
Bioavailability (F%)30%40-50%Increased aqueous solubility can improve absorption.
Tmax (h)1.52.0Slower absorption rate may be observed due to increased molecular size.
Distribution
Volume of Distribution (Vd) (L/kg)105-8Reduced distribution into tissues due to increased hydrophilicity.
Metabolism
Clearance (CL) (mL/min/kg)2015-25Variable; may decrease due to steric hindrance of metabolic enzymes or increase due to altered transporter interactions.
Excretion
Half-life (t½) (h)23-5Modest increase expected for a short PEG chain.

Note: The data presented in this table are illustrative and based on general principles of PEGylation with short-chain linkers. Actual values will be highly dependent on the specific drug molecule.

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurately determining the pharmacokinetic profile of a drug conjugate. Below are representative methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile, calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd), and assess the bioavailability of a drug conjugated with this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are cannulated in the jugular vein for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV) Bolus: The drug conjugate is dissolved in a suitable vehicle (e.g., saline with 5% DMSO) and administered as a single bolus injection via the tail vein at a dose of 2 mg/kg.

    • Oral Gavage (PO): The drug conjugate is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula into heparinized tubes at pre-defined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis using LC-MS/MS:

    • Sample Preparation: Plasma samples are thawed, and the drug conjugate is extracted using protein precipitation with acetonitrile containing an internal standard.

    • Chromatography: The extracted samples are analyzed using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.

    • Mass Spectrometry: The eluent is introduced into a triple quadrupole mass spectrometer for quantification using multiple reaction monitoring (MRM).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine the pharmacokinetic parameters.

Experimental Workflow Diagram

G cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis drug_prep Drug Conjugate Formulation (IV and PO) iv_dose Intravenous (IV) Administration drug_prep->iv_dose po_dose Oral (PO) Administration drug_prep->po_dose animal_prep Animal Acclimatization & Cannulation animal_prep->iv_dose animal_prep->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_separation Plasma Separation & Storage blood_collection->plasma_separation sample_extraction Plasma Sample Extraction plasma_separation->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis pk_parameters Calculation of PK Parameters lcms_analysis->pk_parameters bioavailability Bioavailability Determination pk_parameters->bioavailability

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Signaling Pathways and Clearance Mechanisms

The interaction of PEGylated drugs with biological systems can involve various signaling pathways and clearance mechanisms, particularly concerning their uptake, metabolism, and elimination.

Hepatic and Renal Clearance Pathways

The clearance of small molecule drug conjugates is primarily handled by the liver and kidneys. The this compound linker can influence the interaction of the drug with transporters in these organs.

  • Hepatic Uptake and Efflux: Hepatic clearance involves uptake from the blood into hepatocytes, potential metabolism, and subsequent excretion into the bile or back into the bloodstream. This process is mediated by a series of uptake (e.g., OATPs) and efflux (e.g., P-gp, MRPs) transporters. The physicochemical properties conferred by the PEG linker can alter the substrate affinity for these transporters, thereby affecting the rate of hepatic clearance.

  • Renal Excretion: For small molecules and their conjugates with short PEG chains, renal clearance is a significant elimination pathway. This involves glomerular filtration and active tubular secretion. The increased hydrodynamic radius due to the PEG linker may slightly reduce the rate of glomerular filtration, while interactions with renal uptake (e.g., OATs, OCTs) and efflux (e.g., P-gp, MRPs) transporters in the renal tubules will play a crucial role in their overall renal excretion.

Signaling Pathway Diagram: Drug Metabolism and Clearance

G cluster_blood Bloodstream cluster_liver Hepatocyte cluster_kidney Renal Proximal Tubule Cell cluster_excretion Excretion drug_conjugate Drug-Propanol-PEG6-CH2OH uptake_transporter Uptake Transporters (e.g., OATPs) drug_conjugate->uptake_transporter glomerular_filtration Glomerular Filtration drug_conjugate->glomerular_filtration tubular_secretion_uptake Uptake Transporters (e.g., OATs, OCTs) drug_conjugate->tubular_secretion_uptake metabolism Phase I & II Metabolism uptake_transporter->metabolism efflux_transporter_bile Efflux Transporters (e.g., P-gp, BCRP) metabolism->efflux_transporter_bile efflux_transporter_blood Efflux Transporters (e.g., MRPs) metabolism->efflux_transporter_blood bile Bile efflux_transporter_bile->bile efflux_transporter_blood->drug_conjugate Back to Blood urine Urine glomerular_filtration->urine tubular_secretion_efflux Efflux Transporters (e.g., P-gp, MRPs) tubular_secretion_uptake->tubular_secretion_efflux tubular_secretion_efflux->urine

Caption: Key pathways in the metabolism and clearance of PEGylated drugs.

References

Comparative analysis of Propanol-PEG6-CH2OH from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Propanol-PEG6-CH2OH as a linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity and consistency of this reagent are paramount to ensure reproducible experimental outcomes and the ultimate success of their therapeutic candidates. This guide provides a comparative analysis of this compound from three representative suppliers, highlighting key quality control parameters and providing standardized experimental protocols for in-house verification.

Data Presentation

The following table summarizes the typical quality control data for this compound obtained from three different suppliers. This data is based on representative Certificates of Analysis and illustrates the expected range of purity and identity verification.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC) ≥98.5%≥99.0%≥98.0%
Purity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Identity (Mass Spec) Conforms to structureConforms to structureConforms to structure
Appearance White to off-white solidWhite solidOff-white solid
Solubility Soluble in DMSO, DCM, MeOHSoluble in DMSO, DCM, MeOHSoluble in DMSO, DCM, MeOH

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below. These protocols can be adapted for internal validation of products from various suppliers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify the main component from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key expected signals include those corresponding to the propanol end groups and the repeating ethylene glycol units. The integration of these signals should be consistent with the molecular structure.

Mass Spectrometry (MS) for Identity Verification

Mass spectrometry is employed to confirm the molecular weight of the compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The observed mass should correspond to the calculated molecular weight of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for supplier comparison and a hypothetical signaling pathway involving a PROTAC synthesized using this linker.

experimental_workflow cluster_procurement Procurement cluster_analysis Analytical Comparison cluster_decision Decision cluster_outcome Outcome supplier_a Supplier A Sample hplc HPLC Purity supplier_a->hplc nmr NMR Structure supplier_a->nmr ms MS Identity supplier_a->ms supplier_b Supplier B Sample supplier_b->hplc supplier_b->nmr supplier_b->ms supplier_c Supplier C Sample supplier_c->hplc supplier_c->nmr supplier_c->ms evaluation Data Evaluation hplc->evaluation nmr->evaluation ms->evaluation selection Supplier Selection evaluation->selection

Caption: Experimental workflow for comparing this compound from different suppliers.

signaling_pathway cluster_protac PROTAC Action cluster_degradation Degradation Pathway protac PROTAC (with this compound linker) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Proximity-induced proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Caption: Hypothetical signaling pathway of a PROTAC utilizing the this compound linker.

Safety Operating Guide

Personal protective equipment for handling Propanol-PEG6-CH2OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Propanol-PEG6-CH2OH, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

1. Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure safety.[2][3][4] The following table summarizes the recommended PPE for handling this compound.

PPE Category Specific Recommendation Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[4][5][6]Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][6]Prevents skin contact with the chemical.
Body Protection Fire-resistant lab coat.[6]Protects clothing and skin from spills and splashes.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if vapors are generated.[1][6]Minimizes inhalation of potentially harmful vapors.
Foot Protection Closed-toe shoes.[6]Protects feet from spills and falling objects.

2. Safe Handling and Operational Plan

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_gather Gather All Necessary Materials prep_setup->prep_gather handle_dispense Dispense this compound prep_gather->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling the substance, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.[2][4][5][6]

    • All work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[1][7]

    • Ensure an eyewash station and safety shower are readily accessible.[1][8]

    • Keep away from heat, sparks, open flames, and other ignition sources as propanol is flammable.[1]

  • Handling:

    • When transferring or dispensing the chemical, do so carefully to avoid splashes.

    • Use compatible and properly labeled containers for storage.

    • Avoid direct contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with copious amounts of water.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[9]

Waste Type Disposal Procedure
Unused this compound Collect in a labeled, sealed, and compatible hazardous waste container. Arrange for disposal through a certified hazardous waste management company.
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Once clean, the container can be disposed of as non-hazardous waste or recycled, depending on local regulations.

Disclaimer: This guide is intended for informational purposes and should be supplemented by a thorough review of your institution's specific safety protocols and the available Safety Data Sheets for similar chemicals. Always perform a risk assessment before beginning any new experimental procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.